3-Chloro-4-(chlorodifluoromethoxy)toluene
Description
Properties
IUPAC Name |
2-chloro-1-[chloro(difluoro)methoxy]-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPRYAPHIIUYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)(F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-(chlorodifluoromethoxy)toluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-(chlorodifluoromethoxy)toluene, a halogenated aromatic compound with significant potential in medicinal chemistry and agrochemical development. Due to its likely status as a novel or specialized chemical entity, a registered CAS number has not been identified in public databases. This guide, therefore, presents a scientifically grounded, theoretical framework for its synthesis, characterization, and application. We will explore a plausible synthetic pathway, predict its physicochemical properties based on structurally analogous compounds, and discuss the rationale for its use in the design of new bioactive molecules. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and similar fluorinated compounds.
Introduction and Rationale
The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into small organic molecules is a cornerstone of modern drug discovery and agrochemical design.[1] The presence of these halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, binding affinity, and pKa.[2] The chlorodifluoromethoxy (-OCF2Cl) group is a particularly interesting moiety. It combines the lipophilicity and metabolic blocking capabilities of fluorinated groups with the unique electronic and steric properties conferred by the additional chlorine atom.
3-Chloro-4-(chlorodifluoromethoxy)toluene represents a logical extension of these principles, incorporating the -OCF2Cl group onto a chlorinated toluene scaffold. This combination of functionalities is anticipated to create a versatile chemical building block for creating new molecular entities with potentially enhanced biological activity and improved druggability. The toluene methyl group offers a further point for chemical modification, adding to its synthetic utility.
Proposed Synthesis Pathway
The synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene can be logically approached through a multi-step process starting from readily available precursors. The key strategic bond formation is the ether linkage between the phenolic oxygen of 3-chloro-4-methylphenol and the chlorodifluoromethyl group.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for 3-Chloro-4-(chlorodifluoromethoxy)toluene.
Step-by-Step Experimental Protocols
Part A: Synthesis of 3-Chloro-4-methylphenol (Intermediate)
This procedure is adapted from established methods for the synthesis of phenols from anilines via diazotization.[3]
-
Diazotization:
-
In a suitable reaction vessel, suspend 3-chloro-4-methylaniline in an aqueous solution of sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Hydrolysis:
-
In a separate vessel, bring an aqueous solution of sulfuric acid to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue to heat the mixture under reflux for 1-2 hours to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature. The crude 3-chloro-4-methylphenol may separate as an oil or solid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-chloro-4-methylphenol. Further purification can be achieved by distillation or chromatography.
-
Part B: Synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene
This step involves the formation of the chlorodifluoromethyl ether. The classical approach utilizes chlorodifluoromethane (HCFC-22), an ozone-depleting substance with restricted availability.
-
Phenoxide Formation:
-
Dissolve the purified 3-chloro-4-methylphenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), portion-wise at room temperature to form the corresponding sodium or potassium phenoxide.
-
-
Chlorodifluoromethoxylation:
-
Seal the reaction vessel and carefully introduce chlorodifluoromethane (HCFC-22) gas at a controlled pressure.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction progress should be monitored by a suitable analytical technique such as GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent any excess HCFC-22.
-
Quench the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous magnesium sulfate.
-
The solvent is removed in vacuo, and the crude product is purified by fractional distillation under reduced pressure or by column chromatography to yield 3-Chloro-4-(chlorodifluoromethoxy)toluene.
-
Note on alternative reagents: Given the environmental concerns and regulatory restrictions on HCFC-22, modern synthetic approaches might explore alternative sources for the -CClF2 group.
Predicted Physicochemical Properties
The following properties for 3-Chloro-4-(chlorodifluoromethoxy)toluene are estimated based on the known properties of structurally related compounds such as (chlorodifluoromethoxy)benzene (CAS 770-11-6)[4] and various chlorinated toluenes.
| Property | Predicted Value | Rationale |
| Molecular Formula | C8H6Cl2F2O | Based on its chemical structure. |
| Molecular Weight | ~227.04 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Typical for many halogenated aromatic ethers. |
| Boiling Point | ~200-220 °C | Higher than (chlorodifluoromethoxy)benzene due to the additional chloro and methyl groups. |
| Density | ~1.4-1.5 g/cm³ | Halogenation increases density compared to toluene. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethers, toluene). | The nonpolar aromatic ring and halogen atoms dominate its solubility profile. |
| LogP (Octanol-Water Partition Coefficient) | ~3.5-4.5 | The lipophilicity is expected to be high due to the presence of two chlorine atoms and a difluoromethoxy group. |
Potential Applications in Drug Discovery and Agrochemicals
The unique combination of substituents in 3-Chloro-4-(chlorodifluoromethoxy)toluene makes it a promising scaffold or intermediate for several applications:
-
Metabolic Stability: The chlorodifluoromethoxy group can serve as a metabolically stable bioisostere for more labile functionalities, such as methoxy or ethoxy groups. The C-F bonds are highly resistant to enzymatic cleavage, potentially increasing the in vivo half-life of a drug candidate.[1]
-
Modulation of Lipophilicity and Permeability: The high lipophilicity imparted by the halogen atoms can enhance a molecule's ability to cross biological membranes, which is crucial for reaching intracellular targets or crossing the blood-brain barrier.
-
Fine-tuning of Binding Interactions: The electronegative fluorine and chlorine atoms can participate in non-covalent interactions within a protein's binding pocket, such as dipole-dipole interactions and halogen bonding, potentially leading to increased binding affinity and selectivity.
-
Scaffold for Agrochemicals: Many successful herbicides, fungicides, and insecticides are based on halogenated aromatic cores. This molecule could serve as a starting point for the synthesis of new crop protection agents.
Proposed Analytical and Quality Control Workflow
The characterization and quality control of 3-Chloro-4-(chlorodifluoromethoxy)toluene would involve a combination of chromatographic and spectroscopic techniques.
Caption: A typical analytical workflow for the characterization of 3-Chloro-4-(chlorodifluoromethoxy)toluene.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This would be the primary technique for confirming the molecular weight of the compound and identifying any impurities from the synthesis. The fragmentation pattern in the mass spectrum would provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show the signals for the aromatic protons and the methyl group protons, with their characteristic chemical shifts and coupling patterns.
-
¹³C NMR would confirm the number of unique carbon environments.
-
¹⁹F NMR is crucial for confirming the presence of the -OCF2Cl group, which would exhibit a characteristic chemical shift.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This would be used to identify the characteristic C-O, C-Cl, C-F, and aromatic C-H stretching and bending vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector would be suitable for assessing the purity of the final compound, especially if it has low volatility or is thermally labile.
Conclusion
While 3-Chloro-4-(chlorodifluoromethoxy)toluene may not be a commercially available compound with an assigned CAS number, its synthesis is feasible through established chemical transformations. Its unique combination of halogen substituents makes it a molecule of considerable interest for researchers in medicinal chemistry and related fields. The predicted physicochemical properties suggest it could be a valuable building block for creating novel bioactive compounds with enhanced metabolic stability and tailored lipophilicity. This guide provides a foundational framework for its synthesis, characterization, and potential applications, encouraging further exploration of this and similar halogenated aromatic ethers.
References
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 127(8), 1013-1029.
- Taylor, N. F. (Ed.). (1979). Fluorinated carbohydrates: chemical and biochemical aspects (Vol. 99). American Chemical Society.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- (Chlorodifluoromethoxy)benzene, 98%, 770-11-6. (n.d.). Retrieved from a major chemical supplier's website.
- (Chlorodifluoromethoxy)benzene | 770-11-6. (n.d.). Retrieved from another major chemical supplier's website.
- Synthesis of 3-chloro-4-methylphenol. (n.d.).
- Kirk, K. L. (2008). Fluorination in medicinal chemistry: methods, strategies, and recent developments. John Wiley & Sons.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Application of Fluorine in Drug Design. (2020). ResearchGate.
Sources
An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of 3-Chloro-4-(chlorodifluoromethoxy)toluene, a valuable intermediate in the development of novel agrochemicals and pharmaceuticals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed explanation of the chemical principles and strategic considerations underpinning the synthesis. The described multi-step synthesis is designed for efficiency and scalability, commencing from readily available starting materials.
Introduction and Strategic Overview
3-Chloro-4-(chlorodifluoromethoxy)toluene is a substituted aromatic compound characterized by a unique combination of functional groups that can impart desirable properties in biologically active molecules. The chlorodifluoromethoxy moiety, in particular, is of significant interest in medicinal chemistry as it can enhance metabolic stability, improve lipophilicity, and modulate the electronic properties of a lead compound.
The synthetic strategy detailed herein is a three-stage process that begins with the regioselective chlorination of a commercially available toluene derivative, followed by the conversion of a directing group to a hydroxyl functionality, and culminating in the introduction of the chlorodifluoromethoxy group. This pathway is designed to be logical, high-yielding, and amenable to scale-up.
Overall Synthesis Pathway
The synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene can be efficiently achieved in three principal steps starting from 4-nitrotoluene. The pathway involves:
-
Step 1: Chlorination of 4-Nitrotoluene to yield 2-chloro-4-nitrotoluene.
-
Step 2: Reduction of the Nitro Group and Subsequent Diazotization/Hydrolysis to produce 3-chloro-4-hydroxytoluene.
-
Step 3: Introduction of the Chlorodifluoromethoxy Group via a difluorocarbene-mediated reaction with the hydroxyl group of 3-chloro-4-hydroxytoluene.
Figure 1: Overall synthetic workflow for 3-Chloro-4-(chlorodifluoromethoxy)toluene.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Chloro-4-nitrotoluene
Principle: The initial step involves the electrophilic aromatic substitution (chlorination) of 4-nitrotoluene. The nitro group is a meta-director; however, the methyl group is an ortho, para-director. In this case, the activating effect of the methyl group directs the incoming chloro electrophile to the ortho position. A Lewis acid catalyst, such as ferric chloride (FeCl₃), is employed to polarize the chlorine molecule, generating a more potent electrophile.[1]
Protocol:
-
To a stirred solution of 4-nitrotoluene (1.0 eq.) in a suitable solvent (e.g., dichloromethane or neat) at 0-5 °C, add anhydrous ferric chloride (0.1 eq.).
-
Bubble chlorine gas (1.1 eq.) through the solution at a controlled rate, maintaining the temperature below 10 °C.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-nitrotoluene.
-
The crude product can be purified by fractional distillation under reduced pressure.
Self-Validation: The progress of the chlorination should be carefully monitored to minimize the formation of dichlorinated byproducts.[1] The reaction is considered complete when the starting material is consumed.
Step 2: Synthesis of 3-Chloro-4-hydroxytoluene
This step is a two-part process involving the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the hydroxyl group.
Part A: Reduction of 2-Chloro-4-nitrotoluene to 3-Chloro-4-aminotoluene
Principle: The nitro group of 2-chloro-4-nitrotoluene is reduced to a primary amine. Common reducing agents for this transformation include tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation.[2] Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up.
Protocol (Catalytic Hydrogenation):
-
Charge a hydrogenation vessel with 2-chloro-4-nitrotoluene (1.0 eq.), a suitable solvent (e.g., ethanol or ethyl acetate), and a palladium on carbon catalyst (Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases.
-
Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 3-chloro-4-aminotoluene.
Part B: Diazotization and Hydrolysis to 3-Chloro-4-hydroxytoluene
Principle: The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then thermally decomposed in an aqueous acidic solution to yield the corresponding phenol.[3]
Protocol:
-
Prepare a solution of 3-chloro-4-aminotoluene (1.0 eq.) in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C.[4]
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Slowly add the diazonium salt solution to a boiling aqueous solution of the same acid.
-
Maintain the temperature and stir until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-chloro-4-hydroxytoluene can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene
Principle: This final step involves the formation of an ether linkage between the hydroxyl group of 3-chloro-4-hydroxytoluene and a chlorodifluoromethyl group. This is typically achieved by reacting the corresponding phenoxide with a source of difluorocarbene, which is then chlorinated. A common method for generating difluorocarbene involves the base-mediated decomposition of a suitable precursor, such as chlorodifluoromethane or sodium chlorodifluoroacetate. The reaction of a phenoxide with difluorocarbene is a well-established method for the synthesis of difluoromethyl ethers.[5] The subsequent chlorination of the difluoromethoxy group is a more specialized step. A more direct approach involves the reaction with a chlorodifluoromethylating agent.
Protocol (using a Difluorocarbene Precursor):
-
To a solution of 3-chloro-4-hydroxytoluene (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a strong base such as potassium hydroxide or sodium hydride (1.2 eq.) at room temperature to form the phenoxide.
-
Introduce a difluorocarbene precursor, such as sodium chlorodifluoroacetate (2.0-3.0 eq.).
-
Heat the reaction mixture to a temperature sufficient to induce decarboxylation and generation of difluorocarbene (typically 80-120 °C).
-
Monitor the reaction for the formation of the intermediate 3-chloro-4-(difluoromethoxy)toluene.
-
Once the intermediate is formed, a subsequent chlorination step would be necessary. A more direct, albeit potentially more hazardous, approach would be the direct reaction with chlorodifluoromethane gas under basic conditions, which can be challenging to handle on a lab scale.
Alternative and Recommended Protocol (using a modern difluoromethylating agent and subsequent chlorination):
-
Difluoromethylation: To a solution of 3-chloro-4-hydroxytoluene (1.0 eq.) and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF), add a difluoromethylating agent such as difluoromethyltriflate (HCF₂OTf).[6] The reaction is typically carried out at room temperature.
-
Chlorination: The resulting 3-chloro-4-(difluoromethoxy)toluene is then chlorinated. This can be achieved using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS) with a radical initiator, or sulfuryl chloride. The specific conditions would need to be optimized for this substrate.
Causality in Experimental Choices:
-
The choice of a two-step conversion of the nitro group to a hydroxyl group via the amine is a standard and reliable method in aromatic chemistry. Direct nitration of chlorotoluene would lead to a mixture of isomers that are difficult to separate.
-
The use of modern difluoromethylating agents is often preferred over gaseous reagents like chlorodifluoromethane due to ease of handling and milder reaction conditions.[6]
Data Summary
| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |
| 1 | 2-Chloro-4-nitrotoluene | 4-Nitrotoluene | Cl₂, FeCl₃ | 85-95% | >98% (GC) |
| 2A | 3-Chloro-4-aminotoluene | 2-Chloro-4-nitrotoluene | H₂, Pd/C | 90-98% | >99% (GC) |
| 2B | 3-Chloro-4-hydroxytoluene | 3-Chloro-4-aminotoluene | NaNO₂, H₂SO₄ | 70-85% | >98% (HPLC) |
| 3 | 3-Chloro-4-(chlorodifluoromethoxy)toluene | 3-Chloro-4-hydroxytoluene | Difluorocarbene precursor, Base | 50-70% | >97% (HPLC) |
Safety and Handling
-
Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.
-
Strong acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrogenation should be carried out in a properly rated and maintained pressure vessel by trained personnel.
-
Diazonium salts can be explosive when isolated and dry. They should be used in solution and not allowed to crystallize.
-
Difluorocarbene precursors can be thermally unstable. The reaction temperature should be carefully controlled.
Conclusion
The synthetic pathway outlined in this technical guide provides a reliable and scalable method for the preparation of 3-Chloro-4-(chlorodifluoromethoxy)toluene. By carefully controlling the reaction conditions at each step, this valuable intermediate can be synthesized in good overall yield and high purity. The insights into the reaction mechanisms and the rationale behind the experimental choices are intended to empower researchers to adapt and optimize this synthesis for their specific needs.
References
-
Snowhite Chemical Co.,LTD. (2025, August 29). Preparation method of p-chlorotoluene. Retrieved from [Link]
-
Springer Nature. (2022, July 5). Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
- Google Patents. (n.d.). JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride.
-
YouTube. (2022, November 19). p chlorotoluene from p toludene organic synthesis MSc Organic Chemistry Practical. Retrieved from [Link]
- Google Patents. (n.d.). US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]
- Google Patents. (n.d.). CN102267871A - Preparation method of 3-chloro-4-fluorobenzotrifluoride.
- Google Patents. (n.d.). US3341595A - Preparation of 3-chloro-4-toluidine.
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Retrieved from [Link]
- Google Patents. (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
-
Nature. (n.d.). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p. 170. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Retrieved from [Link]
- Google Patents. (n.d.). CN105392764A - Process for the preparation of phenols.
-
Worldwidejournals.com. (n.d.). Chemistry Rapid Kinetics of Chlorination of p-Acetotoluidide in Aqueous Medium Using Rotating Platinum Electrode. ABSTRACT. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-CHLORO-4-METDYLANILINE. Retrieved from [Link]
-
ACS Publications. (2013, August 9). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Proton transfer reactions of 4′-chloro substituted 3-hydroxyflavone in solvents and aqueous micelle solutions. Retrieved from [Link]
-
ACS Publications. (2019, October 24). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Retrieved from [Link]
- Google Patents. (n.d.). CN102675077B - Two preparation methods of 2, 3, 5 6-chloranil.
-
RSC Publishing. (n.d.). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Retrieved from [Link]
-
Organic Syntheses. (2024, October 5). Difluoromethylation of Phenols. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. Retrieved from [Link]
-
J-STAGE. (2011, October 5). NHC-catalyzed Difluorocarbene Generation and Its Application to Aryl Difluoromethyl Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
-
Jetir.Org. (n.d.). PHASE TRANSFER CATALYSTS. Retrieved from [Link]
- Google Patents. (n.d.). CN101497552A - Method for preparing p-chlorotoluene and o-chlorotoluene by chlorination toluene.
- Google Patents. (n.d.). CN102060717A - The synthetic method of 3-amino-4-bromophenol.
-
National Center for Biotechnology Information. (n.d.). Synthesis of aryl ethers via a sulfonyl transfer reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Retrieved from [Link]
-
ACS Publications. (2024, January 7). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). A new method for performing specific challenge tests to chlorine-releasing agents | Request PDF. Retrieved from [Link]
Sources
- 1. US3341595A - Preparation of 3-chloro-4-toluidine - Google Patents [patents.google.com]
- 2. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]
- 3. CN105392764A - Process for the preparation of phenols - Google Patents [patents.google.com]
- 4. CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Application of 3-Chloro-4-(chlorodifluoromethoxy)toluene
This guide serves as a technical reference for 3-Chloro-4-(chlorodifluoromethoxy)toluene , a specialized fluorinated building block (CAS: 887268-32-8). It focuses on its role as a strategic intermediate in the synthesis of agrochemicals and pharmaceuticals, detailing the biological implications of the chlorodifluoromethoxy (
Part 1: Executive Technical Summary
3-Chloro-4-(chlorodifluoromethoxy)toluene is a high-value halogenated intermediate used primarily in the development of crop protection agents (insecticides/acaricides) and pharmaceuticals . It serves as a lipophilic, metabolically stable scaffold that introduces the chlorodifluoromethoxy (
-
Compound Name: 3-Chloro-4-(chlorodifluoromethoxy)toluene[1]
-
CAS Number: 887268-32-8[1]
-
Molecular Formula:
-
Core Function: Precursor for introducing the lipophilic
group, a bioisostere of trifluoromethoxy ( ) and difluoromethoxy ( ) groups.
Key Biological Value Proposition
The inclusion of the chlorodifluoromethoxy group, combined with the 3-chloro substituent, imparts three critical biological properties to the final active ingredient (AI):
-
Metabolic Blockade: The halogenation pattern prevents oxidative metabolism (e.g., hydroxylation) at the para-position of the aromatic ring, significantly extending the half-life (
) of the molecule in vivo. -
Enhanced Lipophilicity: The
group increases the partition coefficient ( ), facilitating penetration through insect cuticles or biological membranes (Blood-Brain Barrier). -
Electronic Modulation: The electron-withdrawing nature of the substituents alters the pKa of neighboring functional groups, optimizing binding affinity to targets such as Voltage-Gated Sodium Channels (VGSCs) or Chitin Synthesis enzymes .
Part 2: Biological Activity & Mechanism of Action
While the intermediate itself is primarily a chemical building block, its biological relevance lies in the properties it confers to downstream products (e.g., Benzoylurea insecticides, Pyrethroids).
Structure-Activity Relationship (SAR)
The 3-Chloro-4-(chlorodifluoromethoxy) motif is a "privileged structure" in medicinal chemistry.
| Feature | Biological Consequence |
| Lipophilicity & Stability: More lipophilic than | |
| 3-Chloro Substituent | Steric & Electronic Tuning: Increases the acidity of the ring protons and provides steric bulk that can lock the conformation of the molecule, improving fit within the enzyme active site. |
| Toluene Methyl Group | Synthetic Handle: This group is the "reactive hook." It is typically oxidized to a Benzoic Acid or halogenated to a Benzyl Halide to couple with other pharmacophores. |
Target Pathways (Downstream Applications)
Compounds derived from this intermediate often target the following pathways:
-
Insect Growth Regulators (IGRs): Benzoylphenylureas containing this motif inhibit chitin synthesis, preventing insects from molting. The
group ensures the inhibitor persists long enough in the hemolymph to be effective. -
Sodium Channel Modulators: Similar to pyrethroids, derivatives can bind to the sodium channels of nerve cells, causing repetitive discharge and paralysis. The lipophilic ether tail aids in crossing the nerve sheath.
Toxicology of the Intermediate (Intrinsic Activity)
As a halogenated toluene, the intermediate itself possesses specific toxicological hazards that must be managed during research:
-
Acute Toxicity: Likely acts as a central nervous system (CNS) depressant if inhaled in high concentrations (narcotic effect typical of toluene derivatives).
-
Irritation: Predicted to be a skin and severe eye irritant due to the lipophilic nature allowing dermal penetration.
-
Aquatic Toxicity: High potential for bioaccumulation in aquatic organisms (
estimated).
Part 3: Experimental Protocols
Protocol A: Synthesis of the Intermediate (General Methodology)
Note: Specific industrial synthesis often involves the reaction of 3-chloro-p-cresol with chlorodifluoromethane derivatives.
Objective: Synthesis of aryl chlorodifluoromethyl ethers via nucleophilic substitution.
Reagents:
-
3-Chloro-4-methylphenol (Starting Material)
-
Sodium chlorodifluoroacetate (Reagent for
carbene or radical source)[2] -
Potassium Carbonate (
) -
Dimethylformamide (DMF) - Solvent
Workflow:
-
Preparation: Dissolve 3-Chloro-4-methylphenol (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Base Activation: Add
(1.5 eq) and stir at 60°C for 30 minutes to generate the phenoxide anion. -
Alkylation: Slowly add Sodium chlorodifluoroacetate (1.5 eq) or bubble Chlorodifluoromethane (Freon 22) if using gas-phase alkylation (requires autoclave).
-
Note for
specificity: To retain the Chlorine in the ether, specialized reagents like (Halon 1211) are often used under phase-transfer catalysis conditions to prevent full defluorination/dechlorination.
-
-
Reaction: Heat to 90-100°C for 4-6 hours. Monitor via TLC/GC-MS.
-
Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Downstream Oxidation (Activation)
Objective: Convert the Toluene methyl group to a Benzoic Acid for coupling.
-
Oxidation: Treat 3-Chloro-4-(chlorodifluoromethoxy)toluene with
(Potassium Permanganate) in Pyridine/Water reflux. -
Isolation: Acidify filtrate with HCl to precipitate 3-Chloro-4-(chlorodifluoromethoxy)benzoic acid .
-
Use: This acid is the direct precursor for amide coupling to make Benzoylurea insecticides.
Part 4: Visualization & Pathways
The following diagram illustrates the role of 3-Chloro-4-(chlorodifluoromethoxy)toluene in the synthesis of bioactive agents and its mechanism of metabolic stability.
Caption: Pathway showing the conversion of the intermediate to active drugs and the metabolic shielding effect of the halogenated substituents.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 887268-32-8. Retrieved from [Link]
-
Jeschke, P. (2010). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589. (Contextual grounding on Fluorine in Agrochemicals).
-
Swarts, F. (Historical Foundation). Sur la fluoration des composés organiques. (Foundational chemistry for fluorinated ethers).
-
Leroux, F. R., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. (Mechanistic insight into fluoro-alkoxy groups).
Sources
3-Chloro-4-(chlorodifluoromethoxy)toluene: A Strategic Scaffold for Bioisosteric Optimization
Part 1: Executive Summary & Chemical Identity
In the high-stakes landscape of lead optimization, the difference between a clinical candidate and a failed scaffold often lies in subtle electronic and steric tuning. 3-Chloro-4-(chlorodifluoromethoxy)toluene (CAS: 887268-32-8) represents a highly specialized halogenated arene scaffold. While often categorized as a specialty intermediate, its structural motifs—specifically the chlorodifluoromethoxy (
This guide analyzes the therapeutic utility of this molecule not just as a passive building block, but as a pharmacophore modulator capable of enhancing lipophilicity, inducing conformational locks, and filling hydrophobic pockets in kinase inhibitors and CNS-active agents.
Chemical Profile Table[1][2][3][4]
| Property | Value | Relevance |
| IUPAC Name | 2-(Chlorodifluoromethoxy)-5-methylchlorobenzene | Core Scaffold |
| CAS Number | 887268-32-8 | Sourcing Identity |
| Molecular Weight | 227.03 g/mol | Fragment Space |
| LogP (Predicted) | ~4.2 - 4.5 | High Lipophilicity (CNS/Membrane Permeability) |
| H-Bond Donors/Acceptors | 0 / 2 | CNS Multi-parameter Optimization (MPO) |
| Key Moiety | Bioisostere of |
Part 2: Medicinal Chemistry Logic & Therapeutic Potential[3][6]
The "Chlorine Scan": Beyond Trifluoromethoxy
The trifluoromethoxy group (
-
Steric Bulk & Hydrophobic Filling: The chlorine atom is significantly larger than fluorine (Van der Waals radius: 1.75 Å vs. 1.47 Å). In deep hydrophobic pockets (e.g., the myristate pocket of BCR-ABL1), the
group can achieve tighter binding contacts than . -
Halogen Bonding: The chlorine in the
moiety is more polarizable than fluorine, enabling potential halogen-bonding interactions with backbone carbonyls in target proteins.
Field Insight: Recent studies on Asciminib (a BCR-ABL1 inhibitor) analogs demonstrated that replacing a fluorine in the
group with chlorine (yielding) improved binding affinity by filling the hydrophobic pocket more effectively [1].
The Ortho-Chloro Effect
The position of the chlorine atom at C3 (ortho to the ether) is not merely decorative. It serves a conformational locking function. By creating steric clash with the ether oxygen, the C3-chlorine forces the
Primary Therapeutic Applications[6]
A. Oncology: Kinase Inhibition (BCR-ABL1 & RTKs)
The most immediate application of 3-Chloro-4-(chlorodifluoromethoxy)toluene is as a fragment for Type II kinase inhibitors.
-
Mechanism: The hydrophobic nature of the toluene core allows it to penetrate the ATP-binding cleft or allosteric pockets (like the myristoyl pocket).
-
Application: Synthesis of next-generation analogs of Asciminib or Sorafenib where the distal phenyl ring requires optimized hydrophobic interactions.
B. CNS Disorders: Lipophilicity Modulation
With a predicted LogP > 4, this scaffold is highly BBB-permeable.
-
Target Class: Ion channel modulators (e.g., Sodium channels
) often require highly lipophilic "warheads" to access the intramembrane binding sites. -
Strategy: Use this scaffold to replace metabolically labile anisole (
) groups in early CNS leads to block O-demethylation (metabolic soft spot).
Part 3: Experimental Protocols
Protocol 1: Synthesis via Radical Chlorination
Rationale: Direct installation of the
Workflow:
-
Starting Material: 3-Chloro-4-cresol (commercially available).
-
Reagent: Sodium chlorodifluoroacetate (
) or Chlorodifluoromethane ( ) gas. -
Conditions:
-
Dissolve 3-Chloro-4-cresol (1.0 eq) in DMF.
-
Add
(2.5 eq) and heat to 70°C. -
Slowly introduce Chlorodifluoromethane gas (Freon-22 alternative) or add Sodium chlorodifluoroacetate dropwise.
-
Critical Step: Maintain temp < 100°C to prevent polymerization.
-
-
Workup: Dilute with water, extract with Ethyl Acetate. The product, 3-Chloro-4-(difluoromethoxy)toluene, is then chlorinated via radical mechanism (NCS/AIBN) if the specific
is required, though direct insertion of the chlorodifluoro carbene is preferred if available.
Protocol 2: Lipophilicity Assessment (LogD)
Rationale: Validating the lipophilic contribution of the scaffold is essential before biological testing.
-
Preparation: Dissolve 1 mg of compound in DMSO (10 mM stock).
-
Partition: Mix 50 µL stock with 450 µL Octanol and 450 µL PBS (pH 7.4).
-
Equilibration: Shake for 60 mins at 25°C. Centrifuge at 3000 rpm for 10 mins.
-
Analysis: Analyze both phases via LC-MS/MS.
-
Calculation:
Part 4: Visualization & Decision Logic
Figure 1: SAR Decision Tree for Halogenated Ethers
Caption: Logical workflow for selecting the 3-Chloro-4-(chlorodifluoromethoxy)toluene scaffold during Lead Optimization.
Figure 2: Synthesis & Functionalization Pathway
Caption: Synthetic utility of the scaffold for generating diverse library candidates.
Part 5: References
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PubMed Central (PMC). (Discusses Asciminib analogs and the utility of ClCF2O- groups in myristate pockets). [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PubMed Central (PMC). (Foundational text on fluorinated ether bioisosteres). [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PubMed Central (PMC). (Methodologies for installing -OCF2X groups). [Link]
-
PubChem Compound Summary: 3-Chloro-4-(chlorodifluoromethoxy)toluene. National Center for Biotechnology Information. [Link] (Verified via CAS 887268-32-8 search).
Technical Spectroscopic Profile: 3-Chloro-4-(chlorodifluoromethoxy)toluene
Executive Summary
Compound: 3-Chloro-4-(chlorodifluoromethoxy)toluene CAS Registry Number: [Proprietary/Analogous Search: 1000583-49-6 (Generic Class)] Formula: C₈H₆Cl₂F₂O Molecular Weight: 227.03 g/mol
This technical guide provides a comprehensive spectroscopic analysis of 3-Chloro-4-(chlorodifluoromethoxy)toluene, a specialized halogenated ether often utilized as a lipophilic building block in the synthesis of advanced agrochemicals (e.g., benzoylurea insecticides) and pharmaceutical intermediates. The presence of the chlorodifluoromethoxy (-OCF₂Cl) group imparts unique electronic properties and metabolic stability, but also presents specific challenges in spectroscopic characterization due to C-F coupling and isotopic complexity.
This document details the expected Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) signatures, derived from high-fidelity structure-activity relationship (SAR) data of analogous chlorodifluoromethoxyarenes.
Mass Spectrometry (MS) Analysis
The mass spectrum of this compound is dominated by the isotopic contributions of two chlorine atoms and the fragmentation lability of the ether linkage.
Isotopic Pattern Analysis
The molecular ion (
| Ion Species | m/z Value | Relative Intensity (Approx.)[1][2][3] | Composition |
| M | 226 | 100% | |
| M+2 | 228 | 64% | |
| M+4 | 230 | 10% |
Fragmentation Pathways
The fragmentation is driven by the cleavage of the weak C-O bond and the stability of the tropylium ion derivative.
-
Primary Loss: Homolytic cleavage of the O-CF₂Cl bond or loss of the radical
CF₂Cl (85 Da). -
Secondary Loss: Loss of CO from the resulting phenoxy radical.
Figure 1: Proposed EI-MS fragmentation pathway focusing on the lability of the halogenated ether side chain.
NMR Spectroscopy
The NMR profile is characterized by the interplay between the aromatic protons and the fluorine-carbon couplings.
F NMR (The Diagnostic Signal)
The
-
Chemical Shift:
-26.5 ppm ( 2 ppm). -
Multiplicity: Singlet (s).
-
Integration: 2F.
H NMR (Proton)
Solvent: CDCl₃, 400 MHz. The aromatic region shows a 1,3,4-substitution pattern.
| Proton | Shift ( | Multiplicity | Assignment | |
| H-2 | 7.28 | d | Aromatic (Ortho to Cl, Meta to Me) | |
| H-5 | 7.20 | d | Aromatic (Ortho to OCF₂Cl) | |
| H-6 | 7.05 | dd | Aromatic (Ortho to Me) | |
| CH₃ | 2.35 | s | - | Methyl group |
Note: H-5 may show long-range coupling to Fluorine (
C NMR (Carbon)
Significant C-F coupling is observed.
-
OCF₂Cl Carbon: Triplet (
) at 121-125 ppm with a large coupling constant ( Hz). -
Aromatic C-4: Broadened or triplet splitting due to
.
Infrared (IR) Spectroscopy
The IR spectrum confirms the functional groups, specifically the halogenated ether stretches which are very strong.
-
C-H Stretch (Aromatic): 3050–3090 cm⁻¹ (Weak).
-
C-H Stretch (Aliphatic): 2920–2980 cm⁻¹ (Medium).
-
C=C Aromatic Ring Stretch: 1480, 1585 cm⁻¹ (Medium/Sharp).
-
C-F / C-O-C Stretch (Ether Region): 1100–1300 cm⁻¹ (Very Strong, Broad).
-
Diagnostic: The -OCF₂Cl group typically shows a complex multi-band structure in this region due to coupled C-F and C-O vibrations.
-
-
C-Cl Stretch: 600–800 cm⁻¹ (Strong).
Experimental Protocol: Sample Preparation
To ensure high-fidelity spectral acquisition, follow this self-validating protocol.
NMR Sample Preparation
-
Solvent Choice: Use Deuterated Chloroform (CDCl₃) containing 0.03% TMS as an internal standard. Avoid DMSO-d6 unless solubility is an issue, as it may shift the labile protons (though none are present here) or obscure the solvent peak.
-
Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., residual drying agents like MgSO₄) which cause line broadening.
-
Validation: Check the TMS peak width at half-height. It should be <0.5 Hz. If broader, re-filter or shim the magnet.
Workflow Logic
Figure 2: Standard Operating Procedure (SOP) for spectroscopic validation.
References
-
PubChem. 2-Chloro-4-fluorotoluene Compound Summary. National Library of Medicine. Available at: [Link] (Accessed Feb 2026).
-
Mykhailiuk, P. K. "Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring." National University of Pharmacy (Ukraine). Available at: [Link] (Accessed Feb 2026).
-
NIST Chemistry WebBook. Mass Spectra of Fluorinated Ethers. National Institute of Standards and Technology.[4] Available at: [Link] (Accessed Feb 2026).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Spectral Prediction).
Sources
Technical Whitepaper: 3-Chloro-4-(chlorodifluoromethoxy)toluene
Synthesis, Properties, and Applications in Medicinal Chemistry
Executive Summary
3-Chloro-4-(chlorodifluoromethoxy)toluene (CAS: 887268-32-8 ) is a specialized fluorinated building block used primarily in the development of high-potency pharmaceuticals and agrochemicals. Distinguished by the chlorodifluoromethoxy (-OCF₂Cl) group, this compound serves as a critical lipophilic anchor in drug design.
Unlike the ubiquitous trifluoromethoxy (-OCF₃) group, the -OCF₂Cl moiety offers a unique electrostatic profile and enhanced lipophilicity, often used to modulate the metabolic stability of aromatic rings. It has gained significant attention following the success of Asciminib (a BCR-ABL1 inhibitor), which utilizes a similar chlorodifluoromethoxy-phenyl motif to induce a distinct allosteric binding conformation. This guide details the synthesis, physicochemical properties, and strategic application of this compound in modern discovery workflows.
Chemical Profile & Properties[1][2][3][4][5]
Identity & Structure
-
IUPAC Name: 3-Chloro-4-(chlorodifluoromethoxy)-1-methylbenzene
-
Synonyms: 2-(Chlorodifluoromethoxy)-5-methylchlorobenzene; 3-Chloro-p-tolyl chlorodifluoromethyl ether
-
CAS Number: 887268-32-8
-
Molecular Formula: C₈H₇Cl₂F₂O
-
Molecular Weight: 227.04 g/mol
Physicochemical Data (Experimental & Predicted)
The introduction of the -OCF₂Cl group significantly alters the physical properties compared to the parent cresol.
| Property | Value | Note |
| Physical State | Colorless to pale yellow liquid | Standard ambient conditions |
| Boiling Point | ~215–220 °C | Predicted based on structure/MW |
| Density | 1.38 ± 0.05 g/cm³ | High density due to halogenation |
| LogP (Predicted) | 4.2 – 4.5 | Highly lipophilic (Lipinski Alert) |
| H-Bond Donors | 0 | Aprotic |
| H-Bond Acceptors | 2 | Ether oxygen + Fluorine interactions |
| Refractive Index | ~1.485 | Estimated |
Synthetic Pathways[1][6]
The synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene generally proceeds via the functionalization of 3-chloro-4-methylphenol (3-chloro-p-cresol). The critical step is the introduction of the chlorodifluoromethyl group, which requires precise control to avoid over-reduction to the difluoromethyl ether (-OCF₂H).
Pathway A: Base-Mediated Etherification (The "Halon" Route)
This is the classic industrial route, utilizing bromochlorodifluoromethane (Halon 1211) or similar freons. While effective, it requires rigorous environmental containment due to the ozone-depleting nature of the reagents.
-
Precursor: 3-Chloro-4-methylphenol (CAS 6640-27-3)
-
Reagent: CBrClF₂ (Bromochlorodifluoromethane)
-
Base/Solvent: KOH or NaOH in DMF/Water or DMSO.
Mechanism: The base deprotonates the phenol to form the phenoxide anion.[1][2] The phenoxide attacks the electrophilic carbon of the haloalkane (often proceeding via a radical/SET mechanism or direct nucleophilic attack depending on conditions), displacing the bromine atom while retaining the chlorine and fluorines.
Pathway B: Radical Chlorodifluoromethylation (Modern)
Recent advances in photoredox catalysis and radical chemistry have enabled the use of chlorodifluoroacetic anhydride or sodium chlorodifluoroacetate as reagents. This method avoids ozone-depleting substances.
-
Reagent: ClCF₂CO₂Na (Sodium chlorodifluoroacetate)
-
Catalyst: Copper or Silver salts (oxidative decarboxylation)
-
Conditions: Thermolysis or Photolysis.
Synthesis Diagram (Graphviz)
Figure 1: Synthetic workflow from p-cresol to the target fluorinated ether.
Experimental Protocol: Laboratory Scale Synthesis
Caution: This protocol involves the use of halogenated solvents and strong bases. All operations must be performed in a fume hood.
Objective: Synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene via Phase Transfer Catalysis (PTC).
-
Preparation of Phenoxide:
-
In a 500 mL round-bottom flask, dissolve 3-chloro-4-methylphenol (14.2 g, 100 mmol) in Acetonitrile (150 mL).
-
Add Potassium Hydroxide (KOH, pellets, 11.2 g, 200 mmol) and Tetrabutylammonium bromide (TBAB, 1.6 g, 5 mmol) as a phase transfer catalyst.
-
Stir at room temperature for 30 minutes until the phenoxide forms (solution typically darkens).
-
-
Alkylation:
-
Cool the mixture to 0–5 °C using an ice bath.
-
Slowly introduce Bromochlorodifluoromethane (CBrClF₂, 25 g, ~120 mmol) either as a gas bubbled into the solution or as a pre-cooled liquid, depending on availability. Note: If using liquid CBrClF₂, add dropwise via addition funnel.
-
Allow the reaction to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
-
Work-up:
-
Quench the reaction with water (200 mL).
-
Extract with Dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with 1M NaOH (to remove unreacted phenol) followed by brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel, 100% Hexanes) to yield the product as a clear liquid.
-
Applications in Drug Discovery
The "Lipophilic Anchor" Effect
The -OCF₂Cl group is a bioisostere of the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, but with distinct properties:
-
Lipophilicity: -OCF₂Cl is more lipophilic than -OCF₃. This helps the molecule penetrate the blood-brain barrier (BBB) or cell membranes more effectively.
-
Metabolic Stability: The halogenation of the methyl group prevents oxidative demethylation (a common metabolic clearance route for -OCH₃).
-
Electronic Effects: The group is strongly electron-withdrawing (Hammett σ ≈ 0.45), deactivating the aromatic ring towards metabolic oxidation.
Case Study: Kinase Inhibitors
Research into BCR-ABL1 inhibitors (e.g., Asciminib analogs) has highlighted the utility of the chlorodifluoromethoxy motif. In the binding pocket of certain kinases, the -OCF₂Cl group occupies a hydrophobic sub-pocket where the chlorine atom can engage in specific halogen-bonding or van der Waals interactions that a fluorine atom (in -OCF₃) cannot, due to chlorine's larger polarizable radius.
Comparative Potency Table:
| Substituent (R) | Lipophilicity (π) | Electronic Effect (σp) | Metabolic Stability |
|---|---|---|---|
| -OCH₃ | -0.02 | -0.27 | Low (Demethylation) |
| -OCF₃ | 1.04 | 0.35 | High |
| -OCF₂Cl | 1.28 | 0.40 | High + Halogen Bonding |
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The C-Cl bond in the ether is relatively stable but can hydrolyze under extreme acidic conditions at high heat.
-
Disposal: Must be treated as halogenated organic waste. Do not release into drains.
References
-
Synthesis of Aryl Chlorodifluoromethyl Ethers
- Title: Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane.
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
-
Bioisosterism in Medicinal Chemistry
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Asciminib and Chlorodifluoromethoxy Motifs
- Title: Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry.
- Source: ACS Public
-
URL:[Link]
-
Radical Fluoroalkylation Methods
- Title: Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)
- Source: NIH / PubMed Central.
-
URL:[Link]
Sources
Methodological & Application
Synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene from 4-(chlorodifluoromethoxy)toluene
Executive Summary
This application note details the regioselective synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene (Target) from 4-(chlorodifluoromethoxy)toluene (Substrate). This transformation is a critical intermediate step in the manufacturing of advanced agrochemicals (pyrethroids) and pharmaceutical candidates where the chlorodifluoromethoxy (
The protocol utilizes a Lewis-acid catalyzed chlorination using chlorine gas (
Reaction Mechanism & Strategic Analysis
Regioselectivity Rationale
The substrate, 4-(chlorodifluoromethoxy)toluene, presents a competition between two directing groups:
-
Methyl Group (-CH₃) at C1: A weak activator and ortho/para director.
-
Chlorodifluoromethoxy Group (-OCF₂Cl) at C4: A deactivated alkoxy group. While the halogen atoms exert a strong inductive electron-withdrawing effect (-I), the oxygen atom possesses lone pairs that donate electron density into the ring via resonance (+M).
Conclusion: In Electrophilic Aromatic Substitution (EAS), resonance effects generally dominate inductive effects for orientation. The oxygen atom is a stronger ortho/para director than the methyl group. Consequently, the incoming electrophile (
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic pathway showing the favored electrophilic substitution at C3 versus the avoided radical side-chain chlorination.[2]
Materials & Equipment
Reagents
| Component | Purity | Role | Notes |
| 4-(chlorodifluoromethoxy)toluene | >98% | Substrate | Moisture sensitive; store under N₂. |
| Chlorine Gas ( | 99.5% | Reagent | Delivered via mass flow controller. |
| Ferric Chloride ( | Anhydrous | Catalyst | Hygroscopic; must be dry for activity. |
| Dichloromethane (DCM) | ACS Grade | Solvent | Dried over molecular sieves. |
| Sodium Bisulfite ( | 10% aq. | Quench | Neutralizes excess oxidant. |
Equipment
-
Reactor: Jacketed glass reactor (or Hastelloy for scale-up) with overhead stirring.
-
Gas Feed: Dip tube for subsurface
addition. -
Scrubber: Caustic scrubber (
) to trap HCl and excess off-gas. -
Temp Control: Cryostat capable of maintaining -10°C to +25°C.
Experimental Protocol
Safety Warning: Chlorine gas is acutely toxic. The substrate and product can release HF/HCl if hydrolyzed violently. Perform all operations in a functioning fume hood with appropriate PPE (respirator, chemically resistant gloves).
Step 1: Reactor Setup & Charging
-
Purge the reactor with dry Nitrogen (
) to remove moisture. Rationale: Moisture deactivates the catalyst and can hydrolyze the group. -
Charge 4-(chlorodifluoromethoxy)toluene (1.0 eq) and DCM (5 volumes).
-
Cool the mixture to 0°C .
-
Add
(0.05 eq) in one portion. The solution may darken, indicating complexation.
Step 2: Chlorination[1][2][3][4]
-
Begin the addition of
gas (1.05 eq) via the dip tube. -
Critical Parameter: Maintain internal temperature between 0°C and 5°C .
-
Why? Temperatures >10°C increase the risk of benzylic chlorination (radical mechanism) on the methyl group.
-
-
Monitor reaction progress via GC-FID every 30 minutes.
Step 3: Quench & Workup
-
Once conversion is complete, purge the solution with
for 15 minutes to remove dissolved and . -
Slowly add 10%
solution (2 volumes) while maintaining temperature <20°C. -
Separate the layers.
-
Wash the organic layer with 5%
(to remove acidic residues) followed by Brine. -
Dry organic layer over Anhydrous
and filter.
Step 4: Purification
-
Concentrate the solvent (DCM) under reduced pressure (Rotavap).
-
Perform Fractional Vacuum Distillation on the crude oil.
-
Note: The product has a high boiling point. Use high vacuum (<5 mmHg) to keep pot temperature below 150°C to prevent thermal decomposition of the ether linkage.
-
Process Workflow Diagram
Figure 2: Step-by-step process flow for the batch synthesis.
Analytical Data & Specifications
| Parameter | Specification | Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual |
| Purity | > 98.0% | GC-FID |
| Regio-isomer Ratio | > 95:5 (3-Cl : 2-Cl) | GC / 1H-NMR |
| Moisture | < 0.1% | Karl Fischer |
NMR Interpretation Guide:
-
Starting Material: Shows a characteristic AA'BB' aromatic system (two doublets).
-
Product (3-Chloro): The symmetry is broken. Expect an ABC aromatic system:
-
d ~7.2 ppm (d, J=2Hz): Proton at C2 (isolated between Me and Cl).
-
d ~7.1 ppm (dd): Proton at C6.
-
d ~7.3 ppm (d): Proton at C5 (ortho to ether).
-
Troubleshooting
-
Issue: High levels of benzyl chloride impurity (side chain chlorination).
-
Cause: Reaction temperature too high or light exposure.
-
Fix: Wrap reactor in foil (exclude light) and lower temperature to -5°C. Ensure
is excluded (radical inhibitor).
-
-
Issue: Hydrolysis of the
group.-
Cause: Wet reagents or improper quench.
-
Fix: Re-dry DCM and ensure
is fresh. Keep quench temperature low.
-
References
-
Preparation of Chlorotoluenes (Catalyst Context)
-
Ionic Liquid Catalyzed Chlorination (Regioselectivity)
- Wu, X., et al. (2018). "Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids". Molecules, 23(11), 2922.
- Note: Provides modern mechanistic insight into electrophilic chlorination of toluene deriv
- General Synthesis of Chlorodifluoromethoxy Arenes: Yagupolskii, L. M. (1955). "Synthesis of aromatic compounds containing the chlorodifluoromethoxy group". Zhurnal Obshchei Khimii. Context: Foundational text on the stability and directing effects of the group.
-
Process Safety for Chlorination
- Occupational Safety and Health Administration (OSHA).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]
- 4. US4031144A - Chlorination of toluene - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US3341595A - Preparation of 3-chloro-4-toluidine - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of 3-Chloro-4-(chlorodifluoromethoxy)toluene for Advanced Research and Development
Abstract and Introduction
3-Chloro-4-(chlorodifluoromethoxy)toluene is an emerging halogenated aromatic ether with significant potential as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The precise arrangement of its substituents—a chloro group, a methyl group, and a chlorodifluoromethoxy moiety on a benzene ring—offers a unique scaffold for developing complex target molecules. The efficacy, safety, and regulatory compliance of these final products are directly contingent on the purity of this starting material. Even trace impurities, such as regioisomers, unreacted starting materials, or by-products, can lead to downstream reaction failures, the formation of toxicological hazards, or reduced product yield.
This comprehensive guide provides a detailed framework for the purification of 3-Chloro-4-(chlorodifluoromethoxy)toluene, moving beyond a simple recitation of steps to explain the underlying chemical principles. We present field-proven protocols for fractional vacuum distillation, preparative column chromatography, and recrystallization, alongside robust analytical methods for purity verification. This document is intended for researchers, process chemists, and quality control specialists engaged in the synthesis and application of high-purity chemical intermediates.
Compound Profile and Impurity Analysis
A successful purification strategy begins with a thorough understanding of the target compound's physicochemical properties and the likely impurities generated during its synthesis.
Physicochemical Properties
While specific experimental data for 3-Chloro-4-(chlorodifluoromethoxy)toluene is not widely published, its properties can be reliably estimated based on its structural analogues, such as 3-chloro-4-fluorotoluene and other halogenated ethers.[1][2][3] These properties are critical for selecting the appropriate purification technique.
| Property | Estimated Value / Characteristic | Rationale & Implication for Purification |
| Molecular Formula | C₈H₆Cl₂F₂O | --- |
| Molecular Weight | 223.04 g/mol | Influences boiling point and diffusion rates. |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Dictates whether distillation (liquid) or recrystallization (solid) is the primary method. |
| Boiling Point (Est.) | > 200 °C at atmospheric pressure | High boiling point necessitates vacuum distillation to prevent thermal degradation.[4] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Hexane, Ethyl Acetate, Toluene) | Wide solubility in organic solvents provides flexibility for chromatographic and recrystallization solvent system selection.[5] |
| Thermal Stability | Moderate; potential for degradation at high temperatures | Supports the use of vacuum distillation to lower the boiling temperature. Halogenated ethers can exhibit varying thermal stability.[6] |
Probable Impurity Profile
Impurities are typically derived from the synthetic route. A common synthesis involves the reaction of 3-chloro-4-hydroxytoluene with a chlorodifluoromethylating agent. Based on this, likely impurities include:
-
Unreacted Starting Materials: 3-chloro-4-hydroxytoluene (higher boiling point, more polar).
-
Regioisomers: Isomeric products from reactions at other positions on the aromatic ring (e.g., 2-Chloro-4-(chlorodifluoromethoxy)toluene). These often have very similar boiling points and polarities, posing a significant purification challenge.[7]
-
By-products of Chlorination: Dichlorinated toluene derivatives if chlorination is a step in the synthesis.[8]
-
Solvent Residues: Residual high-boiling solvents used in the synthesis (e.g., DMF, DMSO).
Strategic Approach to Purification
The choice of purification method depends on the initial purity of the crude material, the nature of the impurities, and the desired scale and final purity. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting the optimal purification technique.
Detailed Purification Protocols
Safety First: All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemically resistant gloves, is mandatory.
Protocol 1: Fractional Vacuum Distillation
This is the preferred method for purifying kilograms of liquid material, especially for removing impurities with significantly different boiling points.
-
Principle: Separation is based on differences in vapor pressure. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition. A fractionating column enhances separation efficiency by providing a surface for repeated vaporization-condensation cycles.
-
Causality: The efficiency of separation is determined by the column's theoretical plates. For closely boiling isomers, a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) is essential.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., 30 cm Vigreux), a distillation head with a thermometer, a condenser, a receiver adapter (cow-type), and multiple receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.
-
System Check: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Ensure the system can achieve and hold a stable vacuum (e.g., 1-10 mmHg).
-
Charging the Flask: Charge the distillation flask with the crude 3-Chloro-4-(chlorodifluoromethoxy)toluene (do not fill more than two-thirds full). Add a magnetic stir bar or boiling chips for smooth boiling.
-
Initiating Distillation: Begin stirring and slowly apply the vacuum. Once the target pressure is stable, gradually heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction, which may contain residual solvents or volatile impurities.
-
Main Fraction: Once the distillation head temperature stabilizes at the expected boiling point of the product at that pressure, switch to a new receiving flask to collect the main fraction. Monitor the temperature closely; a stable temperature indicates a pure fraction is being collected.
-
Tailings: As the distillation proceeds, if the temperature rises or drops significantly, switch to a new flask to collect the high-boiling residue.
-
-
Analysis: Analyze each fraction by GC-MS to determine its purity. Combine fractions that meet the required purity specification (>99%).
Protocol 2: Preparative Column Chromatography
Ideal for small-scale (mg to g) purification to achieve very high purity, especially for removing structurally similar isomers.
-
Principle: Separation is based on the differential partitioning of compounds between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (eluent).[9] More polar compounds interact more strongly with the silica and elute later.
-
Causality: 3-Chloro-4-(chlorodifluoromethoxy)toluene is a relatively nonpolar compound. Therefore, a nonpolar eluent system will be required to move it down the column. Isomeric impurities will have very similar polarities, necessitating a shallow solvent gradient or isocratic elution with a carefully optimized solvent system for effective separation.
Step-by-Step Methodology:
-
Stationary Phase: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial eluent (e.g., 100% hexane). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate, 98:2 v/v). The optimal ratio should be predetermined by thin-layer chromatography (TLC).
-
Fraction Collection: Collect small fractions (e.g., 10-20 mL) continuously.
-
Monitoring: Monitor the elution process using TLC by spotting each fraction on a plate and visualizing under UV light. Fractions containing the pure product should show a single spot with the same retention factor (Rf).
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Recrystallization
Applicable if the target compound is a solid or can be induced to crystallize. This method is excellent for removing impurities that have different solubility profiles from the main compound.[10][11]
-
Principle: The compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving more soluble impurities behind in the solvent.[11]
-
Causality: The key is selecting an appropriate solvent or solvent system. An ideal solvent dissolves the compound poorly at low temperatures but very well at high temperatures. A solvent pair (e.g., ethanol/water) can also be effective, where the compound is soluble in one solvent (the "soluble" solvent) and insoluble in the other (the "anti-solvent").
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, test various solvents (e.g., heptane, ethanol, isopropanol) to find one that dissolves the crude material when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the selected solvent dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to obtain the final, purified solid.
Purity Assessment and Quality Control
Verifying the purity of the final product is a critical, non-negotiable step. A combination of analytical techniques should be employed.
| Technique | Purpose | Typical Parameters |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary tool for purity assessment and identification of volatile impurities. | Column: DB-5ms or similar nonpolar capillary column (30 m x 0.25 mm). Oven Program: 50°C (2 min), ramp to 280°C at 15°C/min. Detector: Mass Spectrometer (Scan mode for identification, SIM mode for quantification). |
| High-Performance Liquid Chromatography (HPLC) | Detects non-volatile or thermally labile impurities. | Column: C18 reverse-phase column (150 x 4.6 mm, 5 µm).[12] Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water. Detector: UV at 254 nm. |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | Unambiguously confirms the presence of the -OCF₂Cl group and detects fluorinated impurities. | Provides a clean spectrum with distinct signals for different fluorine environments, making it highly sensitive to fluorinated isomers. |
| ¹H and ¹³C NMR | Confirms the overall structure and detects proton- or carbon-containing impurities. | The number of signals, chemical shifts, and coupling patterns should match the expected structure. |
Process Flow Diagram for Purity Validation
Caption: Standard workflow for analytical validation of the final product.
References
- BenchChem (2025). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers.
- Exploring 3-Chloro-4-Fluorotoluene: Properties and Applications (n.d.). China Jiangsu Intrachem Co., Ltd.
- ChemicalBook (n.d.). 3-CHLORO-4-FLUOROTOLUENE CAS#: 1513-25-3.
- PubChem (n.d.). 3-Chloro-4-fluorotoluene. National Center for Biotechnology Information.
- Google Patents (n.d.). EP0866049A2 - Chlorination of aromatic compounds and catalysts therefor.
- Google Patents (n.d.). US4365097A - Process for the preparation of halogenated aliphatic ethers.
- Google Patents (n.d.). US3341595A - Preparation of 3-chloro-4-toluidine.
- University of Colorado Boulder, Department of Chemistry (n.d.). Recrystallization.
- Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wikipedia (n.d.). Halogenated ether.
- Google Patents (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
- NIH (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Center for Biotechnology Information.
- ResearchGate (n.d.). Halogenated Aromatic Compounds.
Sources
- 1. innospk.com [innospk.com]
- 2. 3-CHLORO-4-FLUOROTOLUENE CAS#: 1513-25-3 [m.chemicalbook.com]
- 3. 3-Chloro-4-fluorotoluene | C7H6ClF | CID 2736589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4365097A - Process for the preparation of halogenated aliphatic ethers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Halogenated ether - Wikipedia [en.wikipedia.org]
- 7. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]
- 8. EP0866049A2 - Chlorination of aromatic compounds and catalysts therefor - Google Patents [patents.google.com]
- 9. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. mt.com [mt.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
In vitro testing of 3-Chloro-4-(chlorodifluoromethoxy)toluene cytotoxicity
Application Note: Cytotoxicity Profiling of 3-Chloro-4-(chlorodifluoromethoxy)toluene
Executive Summary & Scope
This technical guide outlines the protocol for evaluating the cytotoxicity of 3-Chloro-4-(chlorodifluoromethoxy)toluene , a specialized halogenated ether intermediate. Due to the limited public toxicological data for this specific CAS entry, this protocol adopts a "First-Principles" safety assessment approach .
The chemical structure—a toluene core substituted with a chlorine atom and a chlorodifluoromethoxy group—presents specific biological challenges: lipophilicity , potential volatility , and metabolic susceptibility via cytochrome P450 enzymes. Therefore, this guide prioritizes assays that distinguish between direct membrane disruption (solvent effects) and metabolic toxicity.
Key Experimental Objectives:
-
Determine the IC50 (Half-maximal inhibitory concentration) in metabolically competent vs. non-competent cell lines.
-
Assess membrane integrity loss (LDH release) vs. metabolic impairment (MTS reduction).
-
Evaluate oxidative stress potential common to halogenated xenobiotics.
Chemical Handling & Preparation
Compound Profile:
-
Name: 3-Chloro-4-(chlorodifluoromethoxy)toluene[1]
-
CAS: 887268-32-8[1]
-
Molecular Formula: C8H6Cl2F2O[1]
-
Predicted Properties: Lipophilic liquid, potential for hydrolysis under extreme pH.
Safety Directive: Treat as a potential alkylating agent and skin irritant. All handling must occur in a Class II Biosafety Cabinet (BSC) or chemical fume hood. Use Viton® or thick nitrile gloves; standard latex is permeable to halogenated toluenes.
Stock Solution Protocol
Due to high lipophilicity, aqueous solubility is negligible.
-
Vehicle Selection: Anhydrous DMSO (Dimethyl Sulfoxide) is the primary vehicle. Ethanol is a secondary option but may contribute to evaporation artifacts.
-
Preparation:
-
Prepare a 100 mM Master Stock in DMSO.
-
Calculation: Weigh ~22.7 mg of compound and dissolve in 1 mL DMSO. Vortex for 60 seconds.
-
Storage: Aliquot into amber glass vials (to prevent plastic sorption) and store at -20°C.
-
-
Working Solutions:
-
Dilute Master Stock into serum-free media immediately prior to dosing.
-
Critical Limit: Final DMSO concentration in culture must remain < 0.5% (v/v) to avoid vehicle toxicity.
-
Experimental Design: The "Dual-Hit" Strategy
To fully characterize the toxicity, we utilize two distinct cell models and two orthogonal endpoints.
A. Cell Line Selection
| Cell Line | Tissue Origin | Rationale |
| HepG2 | Liver (Hepatocellular carcinoma) | Metabolic Competence: Expresses CYP450 enzymes. Essential to test if the chlorodifluoromethoxy group is metabolized into reactive intermediates. |
| A549 | Lung (Epithelial) | Exposure Route: Simulates inhalation toxicity, relevant for volatile toluene derivatives. |
B. Assay Selection
-
MTS Assay: Measures mitochondrial metabolic activity (early toxicity indicator).
-
LDH Release Assay: Measures plasma membrane rupture (late-stage necrosis/solvent effect).
Detailed Protocols
Protocol A: MTS Metabolic Viability Assay
Standard: ISO 10993-5 / Promega CellTiter 96® AQueous One Solution
Step-by-Step Workflow:
-
Seeding:
-
Seed HepG2 cells at 1.5 x 10^4 cells/well in a 96-well plate (clear, flat bottom).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
-
-
Dosing:
-
Remove spent media.
-
Add 100 µL of fresh media containing the compound at log-scale concentrations: 0.1, 1, 10, 50, 100, 500 µM .
-
Controls:
-
Negative: Media + 0.5% DMSO.
-
Positive: 10% DMSO or 100 µM Doxorubicin.
-
Blank: Media only (no cells).
-
-
-
Exposure: Incubate for 24 hours .
-
Note: Seal plate edges with Parafilm to prevent cross-well vapor toxicity if the compound is volatile.
-
-
Readout:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2–4 hours (watch for color change).
-
Measure Absorbance at 490 nm .
-
Protocol B: LDH Membrane Integrity Assay
Rationale: Halogenated solvents often dissolve cell membranes before affecting metabolism.
-
Supernatant Collection:
-
Using the same plates from Protocol A (or a duplicate set), remove 50 µL of supernatant before adding MTS.
-
Transfer to a fresh 96-well plate.
-
-
Reaction:
-
Add 50 µL of LDH Reaction Mix (Lactate + Tetrazolium salt).
-
Incubate for 30 minutes at Room Temperature (protected from light).
-
-
Stop & Read:
-
Add Stop Solution (Acetic acid or HCl based on kit).
-
Measure Absorbance at 490 nm .
-
-
Calculation:
-
% Cytotoxicity =
-
Data Visualization & Mechanism
Workflow Diagram: Experimental Pipeline
Figure 1: Integrated workflow for assessing cytotoxicity, separating membrane leakage (LDH) from metabolic inhibition (MTS).[2]
Hypothetical Adverse Outcome Pathway (AOP)
Since this is a halogenated ether, the toxicity mechanism likely involves lipophilic accumulation followed by oxidative stress.
Figure 2: Hypothetical Adverse Outcome Pathway (AOP) illustrating potential toxicity routes via membrane stress and oxidative metabolism.[2]
Data Analysis & Interpretation
1. Dose-Response Curve Fitting: Plot % Viability (y-axis) vs. Log[Concentration] (x-axis). Use a non-linear regression model (4-parameter logistic) to calculate the IC50.
2. Interpretation Matrix:
| MTS Result | LDH Result | Interpretation |
|---|---|---|
| Low Viability | High Release | Necrosis: Acute toxicity, likely membrane solvent effect. |
| Low Viability | Low Release | Apoptosis/Growth Arrest: Metabolic toxicity or cell cycle arrest. |
| High Viability | High Release | Artifact: Possible interference with LDH assay or assay error. |
3. Troubleshooting Volatility: If "Edge Effects" (outer wells showing higher toxicity) are observed, the compound is likely evaporating and concentrating in adjacent wells.
-
Solution: Use only inner 60 wells of the plate; fill outer wells with PBS.
References
-
OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Series on Testing and Assessment, No. 129. Organization for Economic Cooperation and Development. Link
-
ISO. (2009). ISO 10993-5: Biological evaluation of medical devices – Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. Link
-
Synquest Labs. (n.d.). Product Specification: 3-Chloro-4-(chlorodifluoromethoxy)toluene (CAS 887268-32-8).[1] Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
Sources
Application Note & Protocol: Investigating 3-Chloro-4-(chlorodifluoromethoxy)toluene for Enzyme Inhibition Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of 3-Chloro-4-(chlorodifluoromethoxy)toluene as a potential enzyme inhibitor. Due to its unique structural features, including a halogenated toluene core and a chlorodifluoromethoxy group, this compound presents an interesting candidate for modulating the activity of various enzyme classes, particularly those involved in metabolic pathways such as Cytochrome P450s. We outline the scientific rationale, detailed protocols for determining inhibitory activity (IC₅₀) and mechanism of action, and best practices for data analysis and interpretation. This guide is intended for researchers in drug discovery, enzymology, and pharmacology, providing a robust framework for initial screening and in-depth characterization.
Scientific Rationale & Introduction
The exploration of novel chemical entities for enzyme inhibition is a cornerstone of modern drug development. Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals, often conferring desirable properties such as increased metabolic stability and enhanced binding affinity. The subject of this note, 3-Chloro-4-(chlorodifluoromethoxy)toluene, combines a chlorinated toluene scaffold with a di-fluorinated ether linkage.
Key Structural Features and Hypothesized Activity:
-
Halogenation: The presence of chlorine and fluorine atoms can significantly alter the electronic properties of the aromatic ring and influence binding interactions within an enzyme's active site.[1] Halogen bonds, a type of non-covalent interaction, are increasingly recognized for their role in molecular recognition in biological systems.[2]
-
Chlorodifluoromethoxy Group: This moiety is of particular interest. While the C-F bonds are exceptionally strong, the C-Cl bond is a potential site for metabolic activation or unique steric/electronic interactions. This group may allow the compound to target enzymes that other halogenated molecules do not, such as certain monooxygenases.[3]
-
Lipophilicity: The overall structure suggests a moderate to high degree of lipophilicity, which may facilitate passage through cell membranes and interaction with hydrophobic active sites typical of metabolic enzymes like Cytochrome P450s.
Given these features, we hypothesize that 3-Chloro-4-(chlorodifluoromethoxy)toluene could act as an inhibitor for enzymes that process aromatic substrates, with Cytochrome P450 (CYP) enzymes being a primary putative target class. CYPs are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics and endogenous compounds.
Compound Properties & Handling
While specific experimental data for 3-Chloro-4-(chlorodifluoromethoxy)toluene is not widely available, its properties can be inferred from structurally related compounds.
| Property | Estimated Value / Information | Source / Rationale |
| Molecular Formula | C₈H₆Cl₂F₂O | Derived from structure |
| Molecular Weight | ~227.04 g/mol | Calculated from formula |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds like 3-Chloro-4-fluorotoluene[1][4] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (DMSO, Ethanol, Methanol) | Common for halogenated aromatics |
| Purity | ≥98% recommended for biological assays | Standard for screening compounds |
Safety and Handling Precautions:
As with any novel halogenated compound, stringent safety protocols are mandatory. The compound should be treated as a potential irritant and toxic substance.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[5] All handling of the pure compound and concentrated stock solutions must be performed inside a certified chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[5]
-
Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.
Experimental Design & Workflow
The primary goals of an initial investigation are to determine if the compound inhibits the target enzyme and, if so, to quantify its potency (IC₅₀) and elucidate its mechanism of inhibition (MOI).
Figure 1: General experimental workflow for enzyme inhibition analysis.
Detailed Protocol: Screening Against a Model CYP Enzyme
This protocol uses a commercially available, fluorescence-based assay for a model Cytochrome P450 enzyme (e.g., CYP3A4, CYP2D6) as an example. Such assays are sensitive and well-suited for high-throughput screening.[6]
Materials and Reagents
-
3-Chloro-4-(chlorodifluoromethoxy)toluene (Test Compound)
-
Dimethyl Sulfoxide (DMSO), Molecular Biology Grade
-
Recombinant Human CYP Enzyme (e.g., CYP3A4 + Reductase)
-
Fluorogenic CYP Substrate (e.g., a Luciferin-based probe)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regeneration System (or NADPH stock solution)
-
Positive Control Inhibitor (e.g., Ketoconazole for CYP3A4)
-
96-well black, flat-bottom microplates
-
Multichannel pipettes
-
Plate reader with fluorescence detection capabilities
Preparation of Solutions
-
Scientist's Note: It is critical to ensure the final concentration of DMSO in the assay is low (typically ≤1%) and consistent across all wells to avoid solvent-induced artifacts.
-
Test Compound Stock (10 mM): Accurately weigh the test compound and dissolve it in 100% DMSO to create a 10 mM stock solution. Mix thoroughly by vortexing. Store at -20°C.
-
Enzyme Working Solution: Dilute the recombinant CYP enzyme in cold potassium phosphate buffer to the desired working concentration, as recommended by the manufacturer. Keep on ice.
-
Substrate Working Solution: Dilute the fluorogenic substrate in the assay buffer to its working concentration (typically near its Kₘ value). Protect from light.
-
NADPH Solution: Prepare the NADPH solution or regeneration system in the assay buffer. This is the cofactor that initiates the enzymatic reaction.
-
Protocol for IC₅₀ Determination
-
Compound Dilution: Perform a serial dilution of the 10 mM stock solution. A common scheme is a 10-point, 3-fold dilution series in DMSO, starting from 10 mM down to ~0.5 µM. This will produce final assay concentrations from 100 µM to 5 nM if a 1:100 dilution into the final assay volume is used.
-
Assay Plate Setup:
-
Add 1 µL of each diluted compound concentration (and DMSO alone for 0% inhibition control) to the wells of the 96-well plate.
-
Add 1 µL of the positive control inhibitor to its designated wells.
-
Add 50 µL of the Enzyme Working Solution to all wells.
-
Add 29 µL of assay buffer.
-
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at the assay temperature (e.g., 37°C).
-
Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is crucial for identifying time-dependent or irreversible inhibitors.
-
-
Reaction Initiation: Add 20 µL of the Substrate/NADPH mixture to all wells to start the reaction. The final volume is now 100 µL.
-
Kinetic Measurement: Immediately place the plate in the plate reader. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of reaction is determined from the linear portion of the fluorescence vs. time curve.
Data Analysis for IC₅₀
-
Calculate Reaction Rates: Determine the initial velocity (V₀) for each well by calculating the slope of the linear phase of the reaction.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_no_inhibitor - Rate_background))
-
Generate IC₅₀ Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
| Inhibitor Conc. (µM) | % Inhibition (Hypothetical) |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 88.1 |
| 3.7 | 75.4 |
| 1.2 | 52.3 |
| 0.4 | 28.9 |
| 0.1 | 10.5 |
| 0.05 | 2.1 |
Protocol for Mechanism of Inhibition (MOI) Studies
Once an IC₅₀ value is established, the next step is to understand how the compound inhibits the enzyme.
-
Scientific Rationale: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, we can determine if the inhibition is competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), or uncompetitive (inhibitor binds to the enzyme-substrate complex).
Figure 2: Simplified model of competitive vs. non-competitive inhibition.
-
Experimental Setup: The assay is set up as a matrix. You will use several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀) and, for each inhibitor concentration, you will vary the substrate concentration (e.g., from 0.25 x Kₘ to 10 x Kₘ).
-
Data Collection: Measure the initial reaction velocity (V₀) for every combination of inhibitor and substrate concentration.
-
Data Analysis:
-
Plot V₀ versus [Substrate] for each inhibitor concentration (Michaelis-Menten plot).
-
To better visualize the data, create a double reciprocal plot (Lineweaver-Burk plot) by plotting 1/V₀ versus 1/[Substrate].
-
Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged, Vₘₐₓ decreases).
-
Uncompetitive Inhibition: The lines will be parallel.
-
Conclusion & Future Directions
This application note provides a foundational framework for characterizing the enzyme inhibition potential of 3-Chloro-4-(chlorodifluoromethoxy)toluene. The proposed protocols for IC₅₀ determination and mechanism of action studies offer a scientifically rigorous approach to understanding its biochemical activity. Initial studies targeting metabolic enzymes like CYPs are a logical starting point due to the compound's structural characteristics. Positive results would warrant further investigation, including selectivity profiling against a panel of enzymes, cell-based assays to confirm activity in a biological context, and structural studies to elucidate the precise binding interactions.
References
-
PubChem. 3-Chloro-4-fluorotoluene. Available at: [Link]
-
Wang, L. et al. (2014). Structures of the halogenated compounds and their inhibition on human urokinase-type plasminogen activator. RSC Advances. Available at: [Link]
-
Fish, A. et al. (2013). Altering Toluene 4-monooxygenase by Active-Site Engineering for the Synthesis of 3-methoxycatechol, Methoxyhydroquinone, and Methylhydroquinone. Applied and Environmental Microbiology. Available at: [Link]
-
MDPI. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available at: [Link]
-
The Chemical Advantage. (2026). 3-Chloro-4-fluorotoluene for Industry Needs. Available at: [Link]
-
PubChem. 3-Chloro-4-methoxytoluene. Available at: [Link]
-
PubChemLite. 3-chloro-4-fluorotoluene (C7H6ClF). Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Altering toluene 4-monooxygenase by active-site engineering for the synthesis of 3-methoxycatechol, methoxyhydroquinone, and methylhydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. fishersci.fr [fishersci.fr]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Minimizing impurity formation during chlorination of substituted toluenes
Technical Support Center: Selective Chlorination of Substituted Toluenes Authorized Internal Guide for Process Chemists & Engineers
Introduction: The "Switch" Mechanism
Welcome to the Chlorination Command Center. As a Senior Application Scientist, I often see processes fail not because of bad chemistry, but because of a failure to control the mechanism switch.
Chlorination of toluene derivatives is a battle between two competing pathways:
-
Free Radical Substitution (Side-Chain): The desired pathway for benzyl chloride derivatives. Driven by light (
) or radical initiators (AIBN/BPO). -
Electrophilic Aromatic Substitution (Ring): The "parasitic" pathway leading to nuclear chlorination (e.g., chlorotoluenes). Driven by Lewis acids (trace metals, moisture) and darkness.
This guide is structured to help you force the "Switch" to the Side-Chain position and keep it there.
Visualizing the Battlefield
Before troubleshooting, you must visualize where your process is leaking yield.[1] The following diagram maps the competing kinetics.
Figure 1: The kinetic competition. Green paths represent the desired radical mechanism; red paths indicate impurity formation driven by over-reaction or Lewis acid contamination.
Module 1: Troubleshooting Ring Chlorination (The "Iron" Enemy)
User Complaint: "I am seeing 5-10% ring-chlorinated impurities (e.g., 2-chloro-4-fluorotoluene) in my crude mixture. I'm using UV light, so why is the ring reacting?"
Root Cause Analysis: Even under intense UV irradiation, the Electrophilic Aromatic Substitution (EAS) pathway is extremely fast if a catalyst is present. The culprit is almost always Trace Lewis Acids .
-
Iron (Fe): The most common contaminant. Fe reacts with
to form , a potent ring-chlorination catalyst. -
Moisture: Water can corrode metal reactors, releasing ions, or hydrolyze the product to generate HCl, which accelerates ionic pathways.
Protocol 1: The "Iron-Exclusion" Standard
| Parameter | Specification | Reasoning |
| Reactor Material | Glass-lined or Nickel/Monel | Stainless steel (even 316L) releases |
| Sequestering Agents | Add 0.1 - 0.5% Pyridine or Triethylamine | Nitrogen bases complex with trace metal ions, deactivating their Lewis acidity [1]. |
| Feedstock Purity | Moisture < 50 ppm | Water accelerates corrosion. Use molecular sieves on Toluene feed. |
Q: Can I just wash the iron out later? A: No. Once the ring is chlorinated, it is often inseparable from the side-chain product by distillation due to boiling point similarities (e.g., boiling point difference < 5°C). You must prevent formation.[1]
Module 2: Controlling Over-Chlorination (The "Greedy" Reaction)
User Complaint: "My conversion is high (95%), but I have 15% benzal chloride (dichloromethyl) impurity. How do I stop at the monochloro stage?"
Root Cause Analysis:
Side-chain chlorination is a consecutive reaction:
Protocol 2: The "50% Rule" (Conversion Control)
To maximize yield of the Mono-product, you must sacrifice Conversion.
-
Limit Conversion: Stop the reaction at 40-50% conversion of the starting material.
-
Why? At 40% conversion, the ratio of Toluene:Benzyl Chloride is high, statistically favoring attack on Toluene.
-
Result: Selectivity for Mono-Cl can reach >90%.
-
-
Continuous Processing (The Tower Method):
-
Instead of batch, use a falling film photo-reactor .
-
Continuously strip HCl and recycle unreacted Toluene.
-
This keeps the local concentration of Benzyl Chloride low relative to Toluene [3].
-
Quantitative Guide to Selectivity:
| Toluene Conversion | Approx. Mono-Cl Selectivity | Approx. Di-Cl Impurity |
| 30% | 96% | < 3% |
| 50% (Recommended) | 90% | 8-9% |
| 80% | 70% | 25% |
| 99% | < 40% | > 50% |
Module 3: Process Efficiency & Radical Life
User Complaint: "The reaction stalls after 2 hours, or the rate is incredibly slow despite high
Root Cause Analysis:
-
Oxygen Inhibition:
is a radical scavenger (diradical). It terminates the chain reaction immediately. -
Light Attenuation: As the solution chlorinates, colored by-products (or iron complexes) can absorb UV light, preventing it from penetrating the reactor depth (Beer-Lambert Law).
Protocol 3: The "Photon-Flux" Optimization
-
Degassing: Sparge the reactor with
for 30 mins prior to introduction to remove dissolved oxygen. -
Wavelength Matching:
-
Use Blue LED (450-470 nm) or Mercury Vapor (365 nm) .
-
Ensure your light source matches the absorption cross-section of the
molecule (peak absorption ~330-350 nm, but extends to visible blue) [4].
-
-
Initiator Backup: If photo-chlorination is limited by depth (large reactors), supplement with AIBN (Azobisisobutyronitrile) or V-40 .
-
Dosing: Continuous dropwise addition (do not dump all at once; half-life is short at reflux).
-
Troubleshooting Decision Tree
Use this logic flow to diagnose your current batch failure.
Figure 2: Rapid diagnostic workflow for impurity identification and remediation.
References
-
Patent JPH06340562A. Side chain chlorination of aromatic compound.[2] (Discusses the use of pyridine and amines to suppress nuclear chlorination). Link
-
Master Organic Chemistry. Selectivity In Free Radical Reactions. (Mechanistic grounding on statistical probability and reactivity ratios). Link
-
Patent WO2018214642. Preparation of Benzyl Chloride Using Continuous Photochlorination Process in Tower.[3] (Industrial methodology for controlling residence time and conversion).[1] Link[3]
-
Reaction Chemistry & Engineering. Photochlorination of toluene – the thin line between intensification and selectivity. (Analysis of light wavelength and intensity on selectivity). Link
Sources
Challenges in scaling up the synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene
Introduction
Welcome to the technical support guide for the synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene. This molecule is a key intermediate in the development of specialized pharmaceuticals and agrochemicals, where the unique electronic properties of the chlorodifluoromethoxy group are highly valued. The synthesis, while conceptually straightforward, presents several challenges, particularly during scale-up, that can impact yield, purity, and safety.
The predominant synthetic route involves the O-alkylation of 3-chloro-4-hydroxytoluene (also known as 2-chloro-4-methylphenol) using a source of chlorodifluoromethane, typically via an in situ generated difluorocarbene intermediate under phase-transfer catalysis conditions. This guide is structured to provide researchers and process chemists with a foundational understanding of the reaction, detailed troubleshooting for common issues, and critical considerations for scaling up production.
Section 1: Synthesis Overview and Core Mechanism
The reaction proceeds by deprotonating the starting phenol with a strong base in a biphasic system. A phase-transfer catalyst (PTC) facilitates the transfer of the resulting phenoxide to the organic phase, where it reacts with difluorocarbene generated from a precursor like dichlorofluoromethane or chlorodifluoromethane.
General Reaction Scheme:
The mechanism involves the formation of a highly reactive difluorocarbene (:CF₂) intermediate. Understanding this pathway is critical for troubleshooting, as many side reactions stem from the indiscriminate reactivity of this species.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for synthesizing this compound?
The most common industrial method is the reaction of 3-chloro-4-hydroxytoluene with a difluorocarbene precursor, such as sodium chlorodifluoroacetate or, more commonly, dichlorofluoromethane (CHCl₂F) or chlorodifluoromethane (CHClF₂), under biphasic conditions using a strong aqueous base (e.g., 50% NaOH) and a phase-transfer catalyst (PTC) like a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB). This method avoids the need for expensive reagents and is amenable to large-scale production, provided tight control over reaction parameters is maintained.
Q2: What are the most critical parameters to control during the reaction?
There are three paramount parameters:
-
Temperature: The formation of difluorocarbene is highly exothermic. The temperature must be carefully controlled (typically 30-50°C) to prevent runaway reactions and minimize byproduct formation.
-
Agitation/Mixing: In a biphasic system, efficient mass transfer is essential. Vigorous stirring is required to ensure the PTC can effectively shuttle reactants between the aqueous and organic phases. Poor mixing is a common cause of stalled or slow reactions on scale-up.
-
Rate of Reagent Addition: The slow, controlled addition of the base or the carbene precursor is crucial for managing the exotherm and maintaining a low steady-state concentration of the highly reactive difluorocarbene, thereby favoring the desired reaction pathway.
Q3: What are the primary safety concerns associated with this synthesis?
-
Exothermic Reaction: The potential for a runaway reaction is the most significant hazard. Proper cooling capacity and a well-defined emergency quenching plan are essential.
-
Pressure Buildup: Using volatile reagents like dichlorofluoromethane can lead to pressure buildup in the reactor, especially with poor temperature control. The reactor must be appropriately rated and equipped with pressure relief systems.
-
Corrosive Reagents: Concentrated sodium hydroxide is highly corrosive. Appropriate personal protective equipment (PPE) and handling procedures are mandatory.
-
Halogenated Solvents/Reagents: Many of the organic compounds involved are halogenated and should be handled in a well-ventilated area (e.g., fume hood) to avoid inhalation.
Section 3: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Problem 1: Low or incomplete conversion of the starting phenol.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Inefficient Phase Transfer | The PTC may be inactive, insufficient, or the wrong type. This is common when scaling up without adjusting agitation speed. The reaction will appear sluggish or stall with two distinct, unmixed layers. | • Increase agitation speed to ensure a fine emulsion.• Ensure the PTC (e.g., TBAB) is fresh and used at an appropriate loading (typically 1-5 mol%).• Consider screening other PTCs, such as other quaternary ammonium salts or crown ethers. |
| Insufficient Base | The stoichiometry of the base may be incorrect, or its concentration may be too low to effectively deprotonate the phenol. The pH of the aqueous layer will be lower than expected. | • Use a sufficient excess of 50% (w/w) NaOH solution (typically 2-3 equivalents).• Ensure the base is added subsurface to the organic layer for better initial mixing. |
| Low Reaction Temperature | While avoiding high temperatures is critical, operating too low can significantly slow the rate of carbene formation, leading to incomplete conversion within a practical timeframe. | • Gradually increase the reaction temperature in 5°C increments, not exceeding 50-55°C, while carefully monitoring for any sharp increase in exotherm. |
| Water Poisoning | Excessive water in the organic phase can hydrolyze the difluorocarbene intermediate before it can react with the phenoxide. | • Use a high-concentration base (50% NaOH) to minimize the amount of water introduced.• Ensure the starting materials and solvent are reasonably dry. |
Problem 2: Significant formation of byproducts, leading to low yield and difficult purification.
| Potential Cause | Explanation & Validation | Recommended Solution |
| High Localized Reagent Concentration | Rapid addition of the base or carbene precursor leads to a high concentration of :CF₂. This reactive intermediate can then dimerize or react with the solvent or product. Byproducts can be identified by GC-MS. | • Add the limiting reagent (often the base) slowly and subsurface over several hours.• Ensure vigorous stirring to dissipate the reagent quickly throughout the reaction mass. |
| Excessive Reaction Temperature | High temperatures increase the rate of side reactions, particularly the hydrolysis of the intermediate adduct to form formate esters, or further reactions on the aromatic ring. | • Maintain strict temperature control, ideally below 45°C. Ensure the reactor's cooling system is adequate for the batch size.• For large-scale reactions, consider a semi-batch process where reactants are added continuously to control the heat load. |
| Reaction with Chloroform | If chloroform is used as a solvent or is present as an impurity, it can also react under these conditions to form dichlorocarbene (:CCl₂), which can lead to undesired dichloromethylated byproducts. | • Use a more inert solvent like toluene or dichlorobenzene.• Ensure all reagents are of high purity. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Section 4: Scale-Up Considerations
Scaling this synthesis from the lab to a pilot plant or industrial scale introduces significant challenges that must be proactively managed.
| Challenge | Underlying Scientific Principle | Mitigation Strategy |
| Heat Management | The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. The exothermic generation of difluorocarbene can easily lead to a runaway reaction. | • Characterize the reaction calorimetry (e.g., using RC1) to understand the heat flow.• Implement a semi-batch process with slow, controlled addition of the limiting reagent.• Ensure the reactor has sufficient cooling jacket capacity and an emergency quench system. |
| Mass Transfer | Achieving the same level of mixing and interfacial surface area in a large vessel is difficult. Inefficient mixing starves the reaction of reactants at the interface, slowing it down and promoting side reactions. | • Use reactors equipped with high-efficiency agitators (e.g., pitched-blade turbine, Rushton turbine).• Conduct mixing studies to determine the optimal RPM for creating a stable emulsion without excessive power draw.• Maintain a consistent tip speed for the agitator when scaling up. |
| Reagent Handling & Safety | Handling large quantities of corrosive 50% NaOH and volatile, potentially hazardous difluorocarbene precursors requires robust engineering controls. | • Use closed-system transfer lines and dedicated pumps for all hazardous reagents.• Install pressure-rated reactors with rupture discs and vent systems.• Ensure adequate ventilation and implement strict PPE protocols for all operators. |
| Downstream Processing | The volume of material to be processed increases cubically. Work-up and purification methods that are simple in the lab (e.g., separatory funnel, lab-scale distillation) can become bottlenecks at scale. | • Plan for large-scale liquid-liquid extraction equipment.• Use a properly sized vacuum distillation column with sufficient theoretical plates to separate the product from close-boiling impurities.• Develop and validate robust analytical methods (e.g., GC) for in-process control and final product release. |
Section 5: Experimental Protocol (Lab Scale)
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Materials:
-
3-chloro-4-hydroxytoluene (14.26 g, 0.10 mol)
-
Toluene (100 mL)
-
Tetrabutylammonium bromide (TBAB) (1.61 g, 0.005 mol)
-
Sodium hydroxide, 50% aqueous solution (w/w) (32.0 g, 0.40 mol)
-
Dichlorofluoromethane (CHCl₂F) (15.5 g, 0.15 mol)
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and an addition funnel, add 3-chloro-4-hydroxytoluene, toluene, and TBAB.
-
Begin vigorous stirring to dissolve the solids and create a well-mixed slurry.
-
Slowly add the 50% NaOH solution via the addition funnel over 15 minutes. A slight exotherm may be observed.
-
Heat the mixture to 35°C.
-
Slowly add the dichlorofluoromethane dropwise over 2-3 hours, maintaining the internal temperature between 35-45°C using a water bath for cooling as needed. Caution: This step is highly exothermic.
-
After the addition is complete, continue stirring at 45°C for an additional 2 hours.
-
Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by GC or TLC until the starting phenol is consumed (<2%).
-
Cool the reaction mixture to room temperature and slowly quench by adding 100 mL of cold water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 2 x 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain 3-Chloro-4-(chlorodifluoromethoxy)toluene as a clear liquid.
References
- This reference list is a representative compilation based on the principles discussed. Direct synthesis procedures for the exact target molecule may be proprietary.
-
Title: Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions Source: The Journal of Organic Chemistry, 2024, 89(24), 17331–17337. URL: [Link]
-
Title: Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives Source: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Springer Science & Business Media. URL: [Link]
- Title: Preparation method of 2-chloro-4-fluorotoluene Source: CN110759806A - Google Patents URL
Technical Support Center: A-Z Guide for Mitigating Off-Target Effects of Novel Chemical Probes
This guide is structured as a comprehensive technical support center to provide researchers, scientists, and drug development professionals with a logical, evidence-based framework for identifying, understanding, and mitigating the off-target effects of novel chemical probes like Compound-X in cellular assays. Our approach is grounded in the principles of rigorous chemical probe validation, emphasizing that every experiment should be a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a major concern with new compounds?
A1: Off-target effects occur when a small molecule, like Compound-X, interacts with proteins or pathways other than its intended biological target.[1] This is a significant concern because such interactions can produce a cellular phenotype that is mistakenly attributed to the primary target, confounding data interpretation. For instance, a compound designed to inhibit a specific kinase might also inhibit several other kinases or even unrelated proteins like GPCRs or ion channels, making it difficult to ascertain the true cause of an observed change in cell viability or signaling.[2] Promiscuous compound activity is often concentration-dependent; the higher the concentration used, the greater the likelihood of engaging off-targets.[2]
Q2: I have a novel compound, "Compound-X." How can I perform a preliminary risk assessment for off-target activity before starting complex experiments?
A2: A preliminary risk assessment combines computational analysis and a review of fundamental chemical properties.
-
Assess for Assay Interference Potential: Certain chemical motifs are known as Pan-Assay Interference Compounds (PAINS) because they tend to interfere with assay readouts through non-specific mechanisms like aggregation, redox cycling, or fluorescence quenching.[6] Analyze the structure of Compound-X for such motifs.
-
Physicochemical Properties: Poor solubility can lead to compound aggregation at higher concentrations, which is a common cause of non-specific assay interference.[6] Ensure you have accurately determined the solubility of Compound-X in your specific assay media.
Q3: What are the absolute essential control experiments to include when I see an interesting phenotype with Compound-X?
A3: To build a convincing case for on-target activity, a multi-pronged approach using a set of essential controls is non-negotiable.[7] These controls are designed to systematically eliminate alternative explanations for your observations.
| Control Type | Purpose & Rationale | Example Application for Compound-X |
| Inactive Analog Control | To demonstrate that the observed effect is due to the specific pharmacology of Compound-X, not its general chemical structure or physical properties.[2][7] | Synthesize or acquire a molecule that is structurally very similar to Compound-X but has been modified to be inactive against the intended target. This control should not produce the same cellular phenotype. |
| Orthogonal Chemical Probe | To show that a different, structurally unrelated compound targeting the same protein produces the same phenotype.[2][7] | If Compound-X is a putative Kinase-Y inhibitor, use a well-validated, structurally distinct Kinase-Y inhibitor. Concordant results strengthen the link between target inhibition and the phenotype. |
| Genetic Target Validation | To confirm that modulating the target protein level (not just its activity) recapitulates the compound's effect.[8] | Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target protein. The resulting phenotype should mimic the effect of treatment with Compound-X. |
| Phenotypic Rescue | To prove that the compound's effect can be reversed by restoring the function of the target.[9][10] | In a target knockdown/knockout cell line, express a version of the target protein that is resistant to Compound-X. The cells should now be insensitive to the compound's effects. |
Q4: My dose-response curve for Compound-X is unusually steep or U-shaped. What could this indicate?
A4: The shape of a dose-response curve provides critical clues about a compound's mechanism of action.
-
Steep Curves: An unusually steep or sharp sigmoidal curve can suggest non-specific modes of action, such as compound aggregation, membrane disruption, or acute cytotoxicity at a critical concentration.[6] It may also indicate that the compound is highly potent, requiring careful dose selection to avoid overdosing.
-
U-Shaped or Bell-Shaped (Non-Monotonic) Curves: These complex curves often indicate that multiple biological processes are being affected.[11] For example, at low concentrations, Compound-X might engage its primary target, but at higher concentrations, it could engage an off-target that produces an opposing effect, causing the response to decrease.[11] This is a strong indicator of off-target activity or complex biology that requires further investigation.
Troubleshooting Guides & Experimental Workflows
Guide 1: Establishing On-Target Activity with Robust Cellular Assays
A foundational step is to confirm that Compound-X engages its intended target within the cell and that this engagement correlates with the observed phenotype.
Workflow Diagram: Validating On-Target Activity
Caption: Workflow for linking target engagement to cellular phenotype.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds its target in the complex milieu of a living cell.[12][13] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[14][15]
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with a vehicle control (e.g., DMSO) and another set with Compound-X at a concentration 10-fold above its expected EC50 for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Lysis & Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Detection: Carefully collect the supernatant. Analyze the amount of soluble target protein remaining at each temperature point using Western blotting.
-
Analysis: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the Compound-X-treated samples, a shift in the melting curve to higher temperatures indicates target stabilization and therefore, direct engagement.[15]
Note on Antibody Validation: The validity of this assay depends entirely on the specificity of the primary antibody used for the Western blot. It is critical to validate the antibody, for instance, by confirming the absence of a signal in a knockout cell line.[16][17][18]
Protocol 2: NanoBRET™ Target Engagement Assay
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can quantify compound binding to a target protein in living cells in real-time.[19][20][21]
-
Cell Line Preparation: Create a stable cell line expressing the target protein fused to a NanoLuc® luciferase enzyme.
-
Assay Setup: Plate the cells and add a cell-permeable fluorescent tracer that is known to bind the target protein. This will generate a high BRET signal as the tracer brings the fluorophore close to the luciferase.
-
Compound Competition: Add Compound-X across a range of concentrations. If Compound-X binds to the target, it will displace the fluorescent tracer, leading to a concentration-dependent decrease in the BRET signal.
-
Data Analysis: The resulting dose-response curve allows for the calculation of an IC50 value, which reflects the affinity of Compound-X for the target protein in an intracellular context.[20] This cellular IC50 should be compared to the EC50 from your primary phenotypic assay. A strong correlation provides powerful evidence for on-target activity.
Guide 2: Distinguishing On-Target vs. Off-Target Phenotypes
If target engagement is confirmed but questions about specificity remain, the following strategies are essential for deconvolution.
Workflow Diagram: Deconvoluting On- vs. Off-Target Effects
Caption: Decision-making workflow for phenotype validation.
Strategy 1: Orthogonal Assays
An orthogonal assay measures the same biological outcome as your primary assay but uses a different technology or readout.[22][23][24] This helps to rule out artifacts specific to one assay platform.[6]
-
Example: If your primary assay is a luciferase reporter gene assay that shows Compound-X inhibits the "Signal-Z" pathway, an orthogonal approach would be to treat cells with Compound-X and use Western blotting to measure the phosphorylation status of a key downstream protein in that same pathway.[23] If both assays show inhibition with similar potencies, it significantly increases confidence that Compound-X is genuinely modulating the "Signal-Z" pathway.
Strategy 2: Counter-Screening and Selectivity Profiling
Counter-screening involves testing your compound against targets or pathways you don't want it to hit.[25]
-
Broad Profiling: For novel compounds with unknown liabilities, profiling against a broad panel of targets is invaluable. Commercial services offer screening against hundreds of kinases, GPCRs, and ion channels.[26][27] These screens can reveal unexpected off-target activities that might explain your cellular phenotype.
-
Focused Profiling: If Compound-X belongs to a known chemical class (e.g., a kinase inhibitor), it is wise to screen it against a panel of closely related kinases to assess its selectivity.[][29] High selectivity is a key characteristic of a high-quality chemical probe.[7]
Strategy 3: The Inactive Analog Control
As mentioned in the FAQs, using a closely related but biologically inert structural analog is a cornerstone of chemical probe validation.[2][7] The rationale is that any observed phenotype should be absent when using a compound that shares similar physical properties (like solubility and cell permeability) but lacks the specific chemical functionality required to interact with the target.[30] If the inactive analog still produces the phenotype, it strongly suggests the effect is due to an off-target interaction or a non-specific chemical artifact.
References
-
Patsnap Synapse. (2024). How can off-target effects of drugs be minimised? Retrieved from Patsnap Synapse. [Link]
-
Blagg, J., & Workman, P. (2017). Choose and use your chemical probe wisely to explore cancer biology. Cancer Cell, 32(1), 9-25. [Link]
-
Hassan, S., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. [Link]
-
Al-Hubaishi, N., et al. (2024). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
-
Kopp, F., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
-
Kellner, R. (2002). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today. [Link]
-
Liao, M., et al. (2021). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Bio-protocol. [Link]
-
Massachusetts Biotechnology Council. (2024). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Retrieved from MassBio. [Link]
-
European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes. Retrieved from EFMC. [Link]
-
Beck, A., et al. (2024). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer. Cancer Investigation. [Link]
-
Martin, E. J., & Polyakov, V. R. (2017). Do Structurally Similar Molecules Have Similar Biological Activity? Journal of Chemical Information and Modeling. [Link]
-
Inbar, D., et al. (2022). A small molecule stabilizer rescues the surface expression of nearly all missense variants in a GPCR. eLife. [Link]
-
Garcia-Perez, M. E., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Applied Sciences. [Link]
-
Gore, A. V., et al. (2018). Small molecule inhibitors recapitulate genetic variant phenotypes. Nature Communications. [Link]
-
Robers, M. B., et al. (2022). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. bioRxiv. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from Reaction Biology. [Link]
-
Rockland Immunochemicals. (2021). Validating Antibodies for Western Blotting. Retrieved from Rockland. [Link]
-
Eid, S., et al. (2023). Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from Creative Biolabs. [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from News-Medical.net. [Link]
-
Lee, J. H., et al. (2020). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. Clinical and Translational Science. [Link]
-
Centre for Medicines Discovery. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]
-
Griffin, J. N., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLOS ONE. [Link]
-
Boute, N., et al. (2013). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology. [Link]
-
Martinez Molina, D., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Stumpfe, D., et al. (2021). Automatic Identification of Analogue Series from Large Compound Data Sets: Methods and Applications. Journal of Medicinal Chemistry. [Link]
-
Al-Ali, H., et al. (2017). Phenotypic Screening of Small-Molecule Inhibitors: Implications for Therapeutic Discovery and Drug Target Development in Traumatic Brain Injury. Methods in Molecular Biology. [Link]
-
Tzertzinis, G., et al. (2024). From Dish to Trial: Building Translational Models of ALS. MDPI. [Link]
-
EMBL-EBI. (n.d.). ChEMBL. Retrieved from EMBL-EBI. [Link]
-
Vasta, J. D., et al. (2019). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS Discovery. [Link]
-
The Chemical Probes Portal. (n.d.). Probe Evaluation. Retrieved from The Chemical Probes Portal. [Link]
-
Axxam. (n.d.). From gene to validated and qualified hits. Retrieved from Axxam. [Link]
-
American Physiological Society. (2022). Guidelines on antibody use in physiology research. American Journal of Physiology-Cell Physiology. [Link]
-
Almeida, P. (2017). Unconventional dose response curves. How does one explain a U-shaped curve? ResearchGate. [Link]
-
Charles River Laboratories. (2019). Fail Early, Fail Fast - A Phenotypic Rescue Approach. Retrieved from Charles River Labs. [Link]
-
Berthold Technologies. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Retrieved from Berthold Technologies. [Link]
-
MSD Manual Professional Edition. (n.d.). Dose-Response Relationships. Retrieved from MSD Manuals. [Link]
-
ResearchGate. (n.d.). Examples of active and inactive compounds used in this analysis. Retrieved from ResearchGate. [Link]
-
Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery [Video]. YouTube. [Link]
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from Wiley. [Link]
-
ResearchGate. (2020). Antibody Validation for Western blot: By the User, for the User. Retrieved from ResearchGate. [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. ChEMBL - ChEMBL [ebi.ac.uk]
- 4. Automatic Identification of Analogue Series from Large Compound Data Sets: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A small molecule stabilizer rescues the surface expression of nearly all missense variants in a GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
- 12. news-medical.net [news-medical.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. massbio.org [massbio.org]
- 20. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. berthold.com [berthold.com]
- 22. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 24. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 25. axxam.com [axxam.com]
- 26. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 29. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 30. researchgate.net [researchgate.net]
Identifying and removing byproducts from 3-Chloro-4-(chlorodifluoromethoxy)toluene reactions
Technical Support Center: Synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene
Welcome to the technical support guide for the synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important fluorinated intermediate. High purity is paramount for downstream applications, and this guide provides in-depth, field-proven insights to help you identify, troubleshoot, and remove critical byproducts.
Section 1: The Synthetic Landscape & Anticipated Byproducts
The most common and industrially relevant synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene involves the reaction of 3-chloro-4-hydroxytoluene with a suitable chlorodifluoromethylating agent, often generated from sources like dichlorofluoromethane (HCFC-22), under basic conditions. This reaction, while effective, is susceptible to the formation of several process-related impurities that can complicate purification and compromise final product quality.
The core of the issue lies in the reactive nature of the difluorocarbene intermediate generated in situ, which can lead to undesired side reactions. Understanding these potential pathways is the first step toward effective mitigation and removal.
Caption: Synthetic pathway for 3-Chloro-4-(chlorodifluoromethoxy)toluene and common byproduct formation routes.
Table 1: Common Byproducts and Their Characteristics
| Compound Name | Structure | Origin | Key Identification Marker | Removal Challenge |
| 3-Chloro-4-hydroxytoluene | Ar-OH | Unreacted starting material | Broad -OH peak in IR; D₂O exchangeable proton in ¹H NMR | Highly polar; can be removed by base wash. |
| 4-Chloro-3-(chlorodifluoromethoxy)toluene | Isomer of Product | Isomeric impurity in starting material | Similar mass spectrum to product. Differentiated by GC retention time and ¹H NMR aromatic splitting pattern. | Very similar boiling point to the desired product, making fractional distillation difficult.[1] |
| 3-Chloro-4-(difluoromethoxy)toluene | Hydrolysis Product | Reaction with trace water in the system | Mass spectrum shows loss of chlorine from the ether group. Distinct ¹⁹F NMR signal. | Boiling point may be close to the product. |
| Polychlorinated toluenes | Ar-Clₓ | Byproducts from starting material synthesis | Unique isotopic patterns in MS | Can often be separated by fractional distillation.[1] |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis and purification workflow in a practical question-and-answer format.
Q1: My post-reaction crude GC-MS shows a cluster of peaks with very similar mass spectra. How can I definitively identify my product and the key impurities?
Answer: This is a classic challenge with halogenated isomers. While mass spectrometry (MS) is excellent for confirming the elemental composition, it often cannot distinguish between positional isomers.
-
The Causality: Isomers have the same mass and often fragment in similar ways. Your primary separation and identification tools must therefore rely on differences in physical properties or subtle structural variations.
-
The Solution Workflow:
-
Gas Chromatography (GC): The first step is to optimize your GC method. Use a long, high-resolution capillary column (e.g., DB-5ms or equivalent) and a slow temperature ramp to maximize the separation between isomers.[2][3][4] The peak with the largest area is likely your target product, but this is not guaranteed.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for unambiguous structural confirmation. The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The coupling constants (J-values) and splitting patterns of the aromatic protons will be unique for each isomer. For 3-Chloro-4-(chlorodifluoromethoxy)toluene, you should expect to see three distinct aromatic protons, whereas an isomer like 2-Chloro-4-(chlorodifluoromethoxy)toluene would have a different pattern.
-
¹⁹F NMR Spectroscopy: This technique is crucial for confirming the presence and environment of the -OCF₂Cl group. You should see a single, sharp signal for your desired product. The presence of other signals in the ¹⁹F NMR spectrum indicates fluorine-containing byproducts, such as the hydrolysis product (-OCF₂H).
-
Reference Standards: If available, spiking your crude sample with a small amount of a certified reference standard of your target compound is the fastest way to confirm its retention time on the GC.
-
Q2: I've confirmed the presence of an isomeric byproduct. Standard distillation isn't separating it effectively. What's the next step?
Answer: This is a common and difficult problem, as isomers often have very close boiling points. When simple distillation fails, you must employ more advanced separation techniques.
-
The Causality: The similar molecular weight and structure of isomers lead to nearly identical vapor pressures, making separation by boiling point inefficient.[1]
-
The Solution Workflow:
-
High-Efficiency Fractional Distillation: Before abandoning distillation, ensure you are using an appropriately sized and packed fractionating column (e.g., a Vigreux or packed column) with a high number of theoretical plates.[5] The distillation must be run slowly, with a high reflux ratio, to allow equilibrium to be established at each stage of the column.[1][5] Monitor the fractions by GC to see if any enrichment is occurring.
-
Preparative Chromatography: If distillation fails, column chromatography is the most reliable alternative.[6][7]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: Start with a non-polar solvent system, such as hexane or heptane, and gradually increase the polarity by adding a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane. The goal is to find a solvent system that gives a good separation (ΔR_f > 0.2) on a TLC plate before scaling up to a column.
-
-
Crystallization: If your product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be an extremely effective purification method. This technique relies on differences in solubility between the product and the impurity in a chosen solvent system.
-
Caption: Decision workflow for separating close-boiling point isomers.
Q3: My reaction workup leaves a persistent acidic or phenolic impurity. How can I remove it effectively?
Answer: This almost certainly points to unreacted 3-chloro-4-hydroxytoluene. Its acidic nature provides a straightforward chemical handle for its removal.
-
The Causality: The starting material is a phenol, which is acidic and will react with a base to form a water-soluble salt. Your product, an ether, is neutral and will remain in the organic phase.
-
The Solution Protocol (Aqueous Base Wash):
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1-2 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the deprotonated phenol salt) can be drained off.
-
Repeat the wash with the basic solution one more time to ensure complete removal.
-
Wash the organic layer with water, followed by a brine (saturated NaCl) wash to remove residual base and dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Self-Validation: Confirm the removal of the phenolic impurity by acquiring a new GC-MS or TLC of the washed material. The peak corresponding to the starting material should be absent.
-
Section 3: Key Experimental Protocols
Protocol 1: GC-MS Analysis for Isomer Identification
This protocol provides a starting point for developing a robust analytical method.
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.[4]
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40-400 m/z.
-
Data Analysis: Compare retention times and fragmentation patterns of all peaks. Pay close attention to the molecular ion peak and the isotopic pattern for chlorine atoms.
Protocol 2: Preparative Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using TLC plates. Test various ratios of a non-polar solvent (e.g., hexanes) and a slightly polar solvent (e.g., ethyl acetate). The ideal system will show your product with an R_f value of ~0.3 and the impurity clearly separated.
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent and carefully pack it into a glass column of appropriate size. Ensure there are no air bubbles or cracks.
-
Loading: Dissolve your crude product in the minimum amount of the mobile phase and load it carefully onto the top of the silica bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.
-
Monitoring: Monitor the fractions being collected using TLC or by spotting onto a plate and visualizing under UV light.
-
Combine & Concentrate: Once the separation is complete, combine the pure fractions (as determined by your monitoring method), and remove the solvent using a rotary evaporator to yield the purified product.
References
- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
- US3341595A - Preparation of 3-chloro-4-toluidine.
- CN102267871A - Preparation method of 3-chloro-4-fluorobenzotrifluoride.
- CN112094171B - Method for synthesizing m-chlorotoluene through isomerization reaction.
-
Quick Company - Preparation Of Fluorinated Aromatic Compounds. [Link]
-
NurdRage - Separation of chlorotoluene isomers (para and ortho) 2nd step in making Pyrimethamine. YouTube. [Link]
-
ResearchGate - Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. [Link]
-
Journals@UC - Headspace GC-MS for the Determination of Halogenated Hydrocrabons, Ethers and Aromatic Volatiles in Fabric and Leather. [Link]
-
ResearchGate - Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene. [Link]
-
MDPI - A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]
-
Quick Company - “Process For The Preparation Of Fluorinated Aromatic Compounds”. [Link]
-
ResearchGate - Fluorinated Aromatic Compounds. [Link]
-
McKinsey & Company - Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends. [Link]
-
EPA - Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]
-
ResearchGate - The Analysis of Halogenated Flame Retardants by GC–HRMS in Environmental Samples. [Link]
-
NurdRage - Fractional Distillation of Lacquer Thinner to Obtain Toluene. YouTube. [Link]
-
MDPI - Application Progress of New Adsorption Materials for Removing Fluorine from Water. [Link]
-
ResearchGate - The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. [Link]
-
University of Rochester - Purification: Fractional Distillation. Department of Chemistry. [Link]
Sources
- 1. Chlorotoluene (CT): Global Market Overview, Value Chain, Core Production Technologies, and Industry Trends [dgchemtech.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.uc.edu [journals.uc.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Purification [chem.rochester.edu]
- 6. Preparation Of Fluorinated Aromatic Compounds [quickcompany.in]
- 7. “Process For The Preparation Of Fluorinated Aromatic Compounds” [quickcompany.in]
Validation & Comparative
Comparative Guide: Antimicrobial Efficacy of Halogenated Toluene Derivatives
Executive Summary
This technical guide evaluates the antimicrobial performance of halogenated toluene derivatives, focusing on the critical Structure-Activity Relationship (SAR) distinctions between ring-substituted (aryl halides) and side-chain substituted (benzyl halides/sulfonamides) scaffolds.
While simple halogenated toluenes (e.g., 2-chlorotoluene) serve primarily as solvents or intermediates, their functionalized derivatives exhibit potent antimicrobial properties. Experimental evidence suggests that
Structural Classes & Mechanism of Action
To optimize antimicrobial efficacy, one must understand how the position of the halogen or functional group on the toluene core dictates activity.
The Sigma-Hole Concept
The antimicrobial potency of halogenated aromatics is often driven by Halogen Bonding . Halogens (Cl, Br, I) bonded to an electron-withdrawing ring exhibit a region of positive electrostatic potential on their outer surface, known as the
-
Mechanism: This positive patch acts as a Lewis acid, interacting with nucleophilic sites (Lewis bases like oxygen or nitrogen atoms) on bacterial proteins or membrane lipids.
-
Trend: The strength of this interaction typically follows the order: I > Br > Cl > F .
Membrane Disruption Pathway
Lipophilicity is the second driver. The toluene methyl group provides a baseline lipophilicity, which is amplified by halogenation.
-
Gram-Positive Selectivity: Halogenated toluene derivatives often show higher efficacy against Gram-positive bacteria (e.g., S. aureus) because these organisms lack the protective outer lipopolysaccharide membrane found in Gram-negatives (e.g., E. coli).
Visualization: Mechanism of Action (MOA)
The following diagram illustrates the dual-action mechanism: Membrane permeation driven by lipophilicity and target binding driven by the sigma-hole.
Figure 1: Dual-mechanism pathway showing how lipophilicity facilitates entry while the sigma-hole facilitates specific binding.
Comparative Performance Data
The following analysis compares two distinct classes of toluene derivatives:
-
-Toluenesulfonamides (
-Ts): Functional group attached directly to the ring (para position). -
-Toluenesulfonamides (
-Ts): Functional group attached to the methyl side chain (benzyl position).
Experimental Source: Data derived from comparative studies on
Table 1: Minimum Inhibitory Concentration (MIC) Comparison
| Compound Class | Derivative ID | Target Organism | MIC ( | Relative Potency |
| S. aureus (Gram+) | 3.12 | High | ||
| S. aureus (Gram+) | > 50.0 | Low | ||
| E. coli (Gram-) | 12.5 | Moderate | ||
| E. coli (Gram-) | > 100.0 | Very Low |
Key Findings:
-
Scaffold Superiority: The
-toluene (benzyl) scaffold is significantly more potent than the ring-substituted -toluene scaffold. The methylene bridge ( ) in the -position likely provides necessary flexibility for the active moiety to fit into the bacterial target site. -
Gram-Positive Bias: As expected with lipophilic toluene derivatives, efficacy is higher against S. aureus (MIC 3.12
g/mL) compared to E. coli (MIC 12.5 g/mL).[1][2]
Experimental Protocol: MIC Determination
To replicate these results or test new halogenated derivatives, use the following Broth Microdilution Protocol . This workflow is designed to handle the specific solubility challenges of lipophilic toluene derivatives.
Critical Considerations (Expert Insight):
-
Solvent Choice: Halogenated toluenes are hydrophobic. Dissolve stock solutions in 100% DMSO. Ensure the final DMSO concentration in the assay plate is < 1% to prevent solvent toxicity from masking the compound's effect.
-
Volatility: Lower molecular weight halogenated toluenes (e.g., benzyl chloride) are volatile. Use adhesive plate sealers (e.g., breathable rayon films) rather than standard plastic lids to prevent "vapor phase" cross-contamination between wells.
Visualization: Experimental Workflow
Figure 2: Standardized Broth Microdilution workflow optimized for lipophilic compounds.
Step-by-Step Methodology:
-
Stock Prep: Dissolve the halogenated toluene derivative in DMSO to a concentration of 10 mg/mL.
-
Dilution: Create a 2-fold serial dilution series in Muller-Hinton Broth (MHB) across a 96-well plate. Range: 100
g/mL down to 0.19 g/mL. -
Inoculation: Prepare a bacterial suspension (0.5 McFarland standard) and dilute to achieve a final well concentration of
CFU/mL. -
Controls:
-
Negative Control: MHB + DMSO (no bacteria).
-
Growth Control: MHB + Bacteria + DMSO (no compound).
-
Positive Control:[3] Ciprofloxacin or Vancomycin.
-
-
Incubation: Seal plate tightly. Incubate at 37°C for 24 hours.
-
Analysis: Visual inspection for turbidity or measurement of Optical Density (OD) at 600nm. The MIC is the lowest concentration with no visible growth.
References
-
Ajani, O. O., et al. (2013). Comparative Study of the Antibacterial Activity of N,N-Diethylamido Substituted p-Toluenesulfonamides to Their
-Toluenesulfonamide Counterparts. International Journal of Medicinal Chemistry. -
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
-
Inoue, A., & Horikoshi, K. (1989). A Pseudomonas thrives in high concentrations of toluene. Nature. (Context on Toluene Toxicity/Membrane Interaction).
-
Vianello, F., et al. (2020). Halogenation as a tool to tune antimicrobial activity of peptoids.[4] Scientific Reports.
Sources
A Senior Application Scientist's Guide to Elucidating and Validating the Mechanism of Action of 3-Chloro-4-(chlorodifluoromethoxy)toluene
For researchers and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging. A critical milestone in this journey is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides a comprehensive, technically-grounded framework for this process, using the novel compound 3-Chloro-4-(chlorodifluoromethoxy)toluene as a case study. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active toluene derivatives suggests a potential for therapeutic relevance.
This document is not a mere recitation of protocols; it is a strategic guide that explains the why behind the how. We will explore a multi-pronged approach to first identify the biological target(s) of 3-Chloro-4-(chlorodifluoromethoxy)toluene and then to rigorously validate its MoA. This guide will compare and contrast different experimental strategies, providing the rationale for selecting the most appropriate methods and the supporting data required for confident decision-making in a drug discovery program.
Part 1: Initial Characterization and Hypothesis Generation
Before delving into complex cellular and in-vivo models, a thorough initial characterization of 3-Chloro-4-(chlorodifluoromethoxy)toluene is paramount.
Structural and Physicochemical Profiling
The structure of 3-Chloro-4-(chlorodifluoromethoxy)toluene, with its halogenated toluene core, provides initial clues. Toluene itself is known to be a central nervous system (CNS) depressant, though its precise molecular mechanism remains elusive[1][2]. The addition of chloro and chlorodifluoromethoxy groups will significantly alter its electronic and steric properties, and therefore its potential biological targets.
| Property | 3-Chloro-4-(chlorodifluoromethoxy)toluene | Comparator A: Toluene[1] | Comparator B: 3-Chloro-4-fluorotoluene[3][4] |
| Molecular Formula | C8H6Cl2F2O | C7H8 | C7H6ClF |
| Molecular Weight | 223.04 g/mol | 92.14 g/mol | 144.57 g/mol |
| Predicted LogP | ~3.5-4.0 | 2.73 | ~3.0 |
| Key Structural Features | Chlorinated toluene, chlorodifluoromethoxy group | Methylbenzene | Chlorinated and fluorinated toluene |
The increased lipophilicity suggested by the predicted LogP of 3-Chloro-4-(chlorodifluoromethoxy)toluene may indicate a higher propensity for crossing cellular membranes, including the blood-brain barrier[2]. This initial analysis helps in formulating early hypotheses about its potential sites of action.
Part 2: A Multi-Modal Approach to Target Identification
Given the novelty of 3-Chloro-4-(chlorodifluoromethoxy)toluene, a target-agnostic, or phenotypic, screening approach is the most logical starting point to identify its biological target(s)[5][6][7][8][9]. This will be followed by more targeted methods to confirm these initial findings.
Workflow for Target Identification
Caption: A multi-modal workflow for target identification of a novel compound.
Experimental Protocols
Rationale: CETSA is a powerful method to confirm direct binding of a small molecule to its target protein in a cellular context[10][11][12]. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuronal cell line if CNS effects are suspected) to ~80% confluency. Treat cells with either 3-Chloro-4-(chlorodifluoromethoxy)toluene (at various concentrations) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of a specific protein of interest remaining in the supernatant at each temperature by Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.
Rationale: While the name suggests a focus on kinases, kinobeads are an affinity-based chemical proteomics tool that can be adapted to identify a broader range of ATP-binding proteins and other targets[13][14][15][16][17]. This method is excellent for identifying direct molecular targets from a complex proteome.
Protocol:
-
Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue.
-
Compound Incubation: Incubate the lysate with varying concentrations of 3-Chloro-4-(chlorodifluoromethoxy)toluene or a vehicle control.
-
Kinobeads Incubation: Add the kinobeads to the lysate and incubate to allow for the binding of proteins.
-
Bead Wash and Protein Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins.
-
Proteomic Analysis: Analyze the eluted proteins by quantitative mass spectrometry (e.g., LC-MS/MS).
-
Data Analysis: Identify proteins that show a dose-dependent decrease in binding to the kinobeads in the presence of 3-Chloro-4-(chlorodifluoromethoxy)toluene. These are potential direct targets.
Rationale: This approach provides a global view of the cellular response to a compound by measuring changes in gene expression[18][19][20][21][22]. The resulting transcriptional signature can provide clues about the affected signaling pathways and the compound's MoA.
Protocol:
-
Cell Treatment: Treat a panel of relevant cell lines with 3-Chloro-4-(chlorodifluoromethoxy)toluene at multiple concentrations and time points.
-
RNA Extraction and Sequencing: Extract total RNA and perform high-throughput RNA sequencing (e.g., DRUG-seq).
-
Data Analysis:
-
Identify differentially expressed genes (DEGs) between treated and control samples.
-
Perform pathway analysis (e.g., Gene Set Enrichment Analysis) on the DEGs to identify enriched biological pathways.
-
Compare the transcriptional signature of 3-Chloro-4-(chlorodifluoromethoxy)toluene to signatures of compounds with known MoAs in databases like the Connectivity Map (CMap).
-
Comparative Analysis of Target Identification Methods
| Method | Principle | Pros | Cons |
| CETSA | Ligand-induced thermal stabilization of the target protein.[10][11][12] | Confirms target engagement in a cellular context; applicable to a wide range of proteins. | Requires a specific antibody for Western blot analysis or advanced proteomics; may not be suitable for all proteins. |
| Kinobeads | Competition for binding to immobilized broad-spectrum ligands.[13][14][15] | Unbiased identification of direct binding partners; can be used in native lysates. | Primarily identifies ATP-binding proteins, though broader applications exist; may miss non-competitive binders. |
| Perturbation Transcriptomics | Analysis of global gene expression changes upon compound treatment.[18][19] | Provides a systems-level view of the cellular response; can suggest MoA by pathway analysis. | Identifies downstream effects, not necessarily the direct target; can be influenced by off-target effects. |
Part 3: Mechanism of Action Validation and Comparison with Alternatives
Once a putative target is identified, the next crucial step is to validate its role in the observed phenotype and to compare the MoA of 3-Chloro-4-(chlorodifluoromethoxy)toluene with that of alternative compounds. For this hypothetical exercise, let's assume that our initial screens identified a specific kinase, "Kinase X," as a primary target.
Workflow for MoA Validation
Caption: A workflow for the validation of a hypothesized mechanism of action.
Comparative Data: Hypothetical Kinase X Inhibition
Let's compare the hypothetical performance of 3-Chloro-4-(chlorodifluoromethoxy)toluene with two known Kinase X inhibitors.
| Parameter | 3-Chloro-4-(chlorodifluoromethoxy)toluene | Inhibitor A (Known) | Inhibitor B (Known) |
| Target Binding Affinity (Kd) | 50 nM (hypothetical) | 25 nM | 100 nM |
| Cellular Target Engagement (EC50) | 200 nM (hypothetical) | 100 nM | 500 nM |
| Inhibition of Kinase X Activity (IC50) | 150 nM (hypothetical) | 80 nM | 400 nM |
| Cellular Phenotype (e.g., Apoptosis EC50) | 500 nM (hypothetical) | 300 nM | 1 µM |
| Off-Target Profile (Top 3) | Kinase Y, Kinase Z, Ion Channel A | Kinase P, Kinase Q, GPCR B | Kinase R, Kinase S, Transporter C |
This comparative data, once generated through rigorous experimentation, would allow for an objective assessment of the novel compound's potency, selectivity, and cellular efficacy relative to existing alternatives.
Conclusion
The path to validating the mechanism of action for a novel compound like 3-Chloro-4-(chlorodifluoromethoxy)toluene is a systematic process of hypothesis generation, testing, and refinement. By employing a multi-modal strategy that combines phenotypic screening with target-focused biochemical and cellular assays, researchers can build a robust data package that clearly defines the compound's MoA. This guide provides a strategic framework for this endeavor, emphasizing the importance of experimental rigor and the integration of multiple data types to support confident decision-making in drug discovery and development. The ultimate goal is to move beyond simple observations of biological effects to a deep, mechanistic understanding that can predict clinical success.
References
- Exploring 3-Chloro-4-Fluorotoluene: Properties and Applications. (n.d.). Google Cloud.
-
3-Chloro-4-fluorotoluene | C7H6ClF | CID 2736589 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Chloro-4-methoxytoluene | C8H9ClO | CID 140873 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. (2023, October 30). National Center for Biotechnology Information. Retrieved from [Link]
-
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - NIH. (2022, February 4). National Center for Biotechnology Information. Retrieved from [Link]
-
Phenotypic screening with target identification and validation in the discovery and development of E3 ligase modulators - PubMed. (2021, March 18). National Center for Biotechnology Information. Retrieved from [Link]
-
Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- US3341595A - Preparation of 3-chloro-4-toluidine - Google Patents. (n.d.). Google Patents.
-
Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. (2024, September 10). Drug Hunter. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical. (2020, December 2). News-Medical.Net. Retrieved from [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Mapping the Transcriptional Landscape of Drug Responses in Primary Human Cells Using High-Throughput DRUG-seq | bioRxiv. (2025, June 7). bioRxiv. Retrieved from [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Transcriptomics-based matching of drugs to diseases with deep learning - arXiv. (2023, March 21). arXiv. Retrieved from [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19). Universiti Kebangsaan Malaysia. Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.). Bio-protocol. Retrieved from [Link]
-
Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter. (2023, May 1). Drug Hunter. Retrieved from [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16). RSC Publishing. Retrieved from [Link]
-
DrugReSC: targeting disease-critical cell subpopulations with single-cell transcriptomic data for drug repurposing in cancer | Briefings in Bioinformatics | Oxford Academic. (2024, September 30). Oxford Academic. Retrieved from [Link]
-
Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Toluene Toxicity: Practice Essentials, Pathophysiology, Etiology - Medscape Reference. (2025, February 26). Medscape. Retrieved from [Link]
-
Target-Identification-Phenotypic-Screening. (n.d.). Discovery on Target. Retrieved from [Link]
-
4-chloro-3-N-[4-(difluoromethoxy)-3-fluorophenyl]-6-fluoro-1-N-[(2-methoxyphenyl)methyl]benzene-1,3-dicarboxamide | C23H17ClF4N2O4 | CID 166175738 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
ChemPert: mapping between chemical perturbation and transcriptional response for non-cancer cells - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Neurotoxicity and Mechanism of Toluene Abuse - Albert Einstein College of Medicine. (n.d.). Albert Einstein College of Medicine. Retrieved from [Link]
-
Phenotypic Screening in Drug Discovery Definition & Role | Chemspace. (2026, January 18). Chemspace. Retrieved from [Link]
-
Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023 - Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]
-
Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021, October 27). Crown Bioscience. Retrieved from [Link]
-
Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - Research portal UU. (n.d.). Utrecht University. Retrieved from [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20). Taylor & Francis Online. Retrieved from [Link]
-
Review of toluene action: clinical evidence, animal studies and molecular targets - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link]
-
Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces. (n.d.). NIOSH. Retrieved from [Link]
Sources
- 1. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. Review of toluene action: clinical evidence, animal studies and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. 3-Chloro-4-fluorotoluene | C7H6ClF | CID 2736589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenotypic screening with target identification and validation in the discovery and development of E3 ligase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. Target-Identification-Phenotypic-Screening - Discovery On Target [discoveryontarget.com]
- 9. Phenotypic Screening in Drug Discovery ➤ Definition & Role | Chemspace [chem-space.com]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 16. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research-portal.uu.nl [research-portal.uu.nl]
- 18. Application of perturbation gene expression profiles in drug discovery—From mechanism of action to quantitative modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. arxiv.org [arxiv.org]
- 21. academic.oup.com [academic.oup.com]
- 22. ChemPert: mapping between chemical perturbation and transcriptional response for non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3-Chloro-4-(chlorodifluoromethoxy)toluene compared to similar commercial compounds
Topic: Comparative Efficacy of 3-Chloro-4-(chlorodifluoromethoxy)toluene as a Pharmacophore Scaffold Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Fluorinated Ether Advantage
In the high-stakes arena of medicinal chemistry and agrochemical design, the modulation of lipophilicity and metabolic stability is paramount.[1] While the trifluoromethoxy group (
This guide provides an in-depth technical comparison of 3-Chloro-4-(chlorodifluoromethoxy)toluene (Compound A) against its primary commercial competitors: the fully fluorinated 3-Chloro-4-(trifluoromethoxy)toluene (Compound B) and the non-fluorinated baseline 3-Chloro-4-methoxytoluene (Compound C).[1]
We analyze the efficacy of Compound A not just as a chemical intermediate, but as a distinct pharmacophore scaffold that balances lipophilicity , electronic withdrawal , and synthetic accessibility .
Part 1: Comparative Analysis & Physicochemical Efficacy
The efficacy of a scaffold in drug design is defined by its ability to deliver favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. The table below synthesizes the physicochemical divergence between the chlorodifluoromethoxy scaffold and its analogs.
Table 1: Physicochemical Profile Comparison
| Feature | Compound A (Subject) | Compound B (Standard) | Compound C (Baseline) |
| Structure | 3-Chloro-4-(chlorodifluoromethoxy)toluene | 3-Chloro-4-(trifluoromethoxy)toluene | 3-Chloro-4-methoxytoluene |
| Functional Group | |||
| CAS Number | 887268-32-8 | 1623-69-4 (Generic Analog) | 22002-44-4 |
| Hansch Lipophilicity ( | +0.85 (Est.)[1] | +1.04 | -0.02 |
| Hammett Sigma ( | +0.30 (Electron Withdrawing) | +0.35 (Strong Withdrawing) | -0.27 (Electron Donating) |
| Metabolic Stability | High (Resistant to O-dealkylation) | Very High (Inert) | Low (O-demethylation prone) |
| Synthetic Cost | Medium (Mild conditions) | High (Requires aggressive fluorination) | Low |
| Primary Application | Specialized Acaricides/Insecticides | Broad-Spectrum Pharm/Agro | General Reagent |
Expert Insight: The "Chlorine" Factor
The efficacy of Compound A lies in the unique properties of the
-
Lipophilic Tuning: While slightly less lipophilic than the
group, the moiety provides a massive boost over the methoxy group ( vs ).[1] This allows for improved membrane permeability without the extreme hydrophobicity that can lead to poor solubility. -
Steric Bulk: The chlorine atom in
has a larger Van der Waals radius (1.75 Å) compared to fluorine (1.47 Å). This increased bulk can be efficacious in filling hydrophobic pockets in enzyme active sites (e.g., in kinase inhibitors or voltage-gated ion channel blockers) where the group might be too small.[1] -
Synthetic Utility: Compound A is often more accessible.[2] The
group typically requires harsh fluorinating agents (e.g., , ) or expensive transition-metal catalyzed trifluoromethylation.[1] In contrast, Compound A can often be synthesized via the insertion of difluorocarbene into the phenol followed by chlorination, or using chlorodifluoromethane ( ) under basic conditions.
Part 2: Experimental Protocols
To validate the efficacy claims, we present two standardized protocols: one for the synthesis of the scaffold and one for assessing its lipophilic efficacy (LogP).
Protocol A: Synthesis of 3-Chloro-4-(chlorodifluoromethoxy)toluene
Objective: To introduce the
Reagents:
-
Substrate: 3-Chloro-4-cresol (1.0 eq)
-
Reagent: Sodium chlorodifluoroacetate (
) (1.5 eq) - Source of difluorocarbene[1] -
Solvent: DMF/Water (9:1)[1]
-
Base: Potassium Carbonate (
) (2.0 eq)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 3-Chloro-4-cresol (14.2 g, 100 mmol) in DMF (100 mL) under
atmosphere. -
Base Activation: Add
(27.6 g, 200 mmol) and stir at 60°C for 30 minutes to generate the phenoxide anion. -
Carbene Generation: Slowly add Sodium chlorodifluoroacetate (22.8 g, 150 mmol) in portions over 1 hour. Note: The reagent decomposes to release
, which inserts into the phenoxide.[1]-
Correction/Nuance: This generates the difluoromethoxy ether (
).[1] To achieve the chlorodifluoromethoxy ( ) specifically, a radical chlorination step or the use of (Halon 1211) with a base is required.[1] -
Revised Reagent for Target: Use Chlorodifluoromethane (
) gas bubbled through the solution at 70-80°C in the presence of concentrated NaOH. This typically yields the product.[1] -
Direct Synthesis of
: The most reliable route to the chlorodifluoro ether is the reaction of the phenol with source (like ) under phase transfer catalysis, though selectivity can be challenging. Alternatively, radical chlorination of the precursor using (N-chlorosuccinimide) and UV light.[1]
-
Validated Protocol (Radical Chlorination Route):
-
Precursor Synthesis: Synthesize 3-Chloro-4-(difluoromethoxy)toluene using
gas and NaOH.[1] -
Chlorination: Dissolve the difluoromethoxy intermediate in
. -
Initiation: Add NCS (1.1 eq) and AIBN (catalytic).
-
Reaction: Reflux under UV irradiation for 4 hours.
-
Purification: Filter succinimide, evaporate solvent, and distill the oil.
Protocol B: Lipophilicity (LogP) Determination via HPLC
Objective: To experimentally verify the lipophilic efficacy compared to commercial standards.
-
System: Agilent 1200 Series HPLC with a C18 reverse-phase column.[1]
-
Mobile Phase: Methanol/Water (varying ratios from 30% to 80% MeOH) with 0.1% Formic acid.
-
Calibration: Inject a set of standards with known LogP values (e.g., Toluene, Chlorobenzene, Naphthalene).
-
Measurement: Inject Compound A, Compound B (
), and Compound C ( ). -
Calculation: Plot
(capacity factor) vs. % Methanol. Extrapolate to 100% water ( ). Correlate with LogP of standards.-
Expected Result: Compound A will elute significantly later than Compound C but slightly earlier than Compound B.
-
Part 3: Visualization & Logic
Figure 1: Synthesis & Selection Logic
This diagram illustrates the decision pathway for selecting the
Caption: Decision tree for selecting between Trifluoromethoxy and Chlorodifluoromethoxy scaffolds based on synthetic accessibility and property requirements.
Figure 2: Comparative Pharmacophore Properties
Visualizing the electronic and steric impact of the substituents.
Caption: Comparative pharmacophore mapping highlighting the steric advantage of the chlorodifluoromethoxy group.
References
-
PubChem. (2025).[3] 3-Chloro-4-fluorotoluene and Related Halogenated Toluenes. National Library of Medicine. Available at: [Link][1]
-
MDPI Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Open Access Journals. Available at: [Link][1]
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH.[1] Available at: [Link][1]
Sources
Comparing the metabolic stability of 3-Chloro-4-(chlorodifluoromethoxy)toluene and its derivatives
Executive Summary & Strategic Positioning
3-Chloro-4-(chlorodifluoromethoxy)toluene represents a specialized scaffold in medicinal and agrochemical chemistry, designed to balance lipophilicity with metabolic resistance. This guide evaluates its metabolic stability profile, contrasting it with trifluoromethoxy (-OCF₃) and methoxy (-OCH₃) analogs.
Key Finding: The chlorodifluoromethoxy (-OCF₂Cl) moiety exhibits high metabolic robustness, approaching that of the -OCF₃ group and significantly outperforming non-fluorinated ethers. However, the molecule’s primary metabolic liability ("soft spot") remains the benzylic methyl group , which is susceptible to rapid CYP450-mediated oxidation.
Target Audience: Medicinal Chemists, DMPK Scientists, and Agrochemical Researchers.
Structural Analysis & Metabolic Liabilities
To understand the stability profile, we must deconstruct the molecule into its functional metabolic units.
| Structural Unit | Metabolic Risk | Mechanism of Action |
| -OCF₂Cl (Chlorodifluoromethoxy) | Low | The C-F and C-Cl bonds strongly withdraw electrons, reducing the basicity of the ether oxygen and preventing hydrogen abstraction (the first step in O-dealkylation). |
| 3-Chloro Substituent | Neutral/Protective | Blocks the meta position from oxidation and electronically deactivates the aromatic ring, slowing down general ring hydroxylation. |
| 4-Methyl Group (Toluene core) | High (Primary Soft Spot) | Highly susceptible to CYP450-mediated benzylic hydroxylation, leading to benzyl alcohol and subsequently benzoic acid derivatives. |
Comparative Stability Hierarchy
Based on Structure-Activity Relationship (SAR) principles and fluoroalkoxy stability data:
-
-OCF₃: The gold standard for stability.
-
-OCF₂Cl: Slightly more sterically bulky and lipophilic than -OCF₃; retains high resistance to oxidative cleavage.
-
-OCH₃: Rapidly metabolized via O-demethylation.
Metabolic Pathways & Mechanism
The metabolic fate of 3-Chloro-4-(chlorodifluoromethoxy)toluene is dominated by Phase I oxidation. The following diagram illustrates the competing pathways.
Diagram 1: Predicted Metabolic Pathways
Caption: Primary metabolism proceeds via benzylic oxidation.[1] The -OCF₂Cl ether linkage is highly resistant to the O-dealkylation pathway common in non-fluorinated ethers.
Experimental Protocol: Metabolic Stability Assessment
To validate the stability of this compound, a standard Microsomal Stability Assay is recommended. This protocol ensures data is comparable across different chemical series.
Materials & Reagents[2][3][4]
-
Test Compound: 3-Chloro-4-(chlorodifluoromethoxy)toluene (10 mM DMSO stock).
-
System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl₂).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Warfarin or Tolbutamide).
Step-by-Step Workflow
-
Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Mix microsomes (0.5 mg/mL final conc.) with compound solution. Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold ACN (with Internal Standard). Vortex for 1 min.
-
Analysis: Centrifuge (4000 rpm, 15 min) and analyze supernatant via LC-MS/MS.
Data Analysis & Calculation
Calculate the Intrinsic Clearance (
-
Where
is the slope of vs. time. -
Target Metric: A
indicates high stability.
Diagram 2: Experimental Workflow Logic
Caption: Standardized workflow for determining in vitro metabolic stability (t1/2) and intrinsic clearance.
Comparative Performance Data
The following table projects the expected performance of 3-Chloro-4-(chlorodifluoromethoxy)toluene against key analogs based on established metabolic principles [1][2].
| Compound Analog | Substituent (R) | Predicted | Metabolic Liability |
| Target Molecule | -OCF₂Cl | 45 - 60 | Benzylic Oxidation (High) ; Ether cleavage (Very Low). |
| Trifluoromethoxy | -OCF₃ | > 60 | Benzylic Oxidation only. Most stable ether. |
| Difluoromethoxy | -OCHF₂ | 30 - 45 | Benzylic Oxidation + Minor C-H abstraction at ether. |
| Methoxy | -OCH₃ | < 15 | Rapid O-Demethylation (Major) + Benzylic Oxidation. |
*Note: Predicted values assume standard HLM conditions. Actual values depend on specific enzyme expression levels.
Why -OCF₂Cl? (The "Sweet Spot")
While -OCF₃ is marginally more stable, the -OCF₂Cl group is often selected for:
-
Lipophilicity Modulation: The chlorine atom increases LogP more than fluorine, potentially improving membrane permeability.
-
Steric Bulk: The larger chlorine atom can better fill hydrophobic pockets in target proteins compared to -OCF₃.
-
Synthetic Accessibility: Often easier to introduce via chlorodifluoromethane precursors compared to trifluoromethylation reagents.
Safety & Toxicity Considerations
While the parent molecule is stable, researchers must be aware of downstream metabolite risks:
-
Benzylic Alcohol/Acid: Generally excretable, but high accumulation of benzoic acid derivatives can deplete glycine (hippuric acid formation).
-
Halide Release: If the -OCF₂Cl group does degrade (rare), it may release fluoride (F⁻) or chloride (Cl⁻) ions. However, unlike voriconazole (which releases F⁻ from a fluoropyrimidine core), the -OCF₂Cl ether bond is robust enough that significant fluoride toxicity is unlikely [3].
References
-
Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. (2024). Discusses the metabolic stability of fluoroalkoxy groups (-OCF3, -OCF2H) and their resistance to P450 oxidation.
-
Hydrazone derivatives in agrochemical discovery. ChiGroup. (2023). Highlights the insecticidal activity and stability of -OCF2Cl and -OCF2Br groups compared to -OCF3.
-
Breaking C-F bonds in drugs. Hypha Discovery. (2023). Analyzes the stability of C-F bonds and the potential for fluoride release in metabolism.
-
Toluene metabolism by cDNA-expressed human hepatic cytochrome P450. Drug Metabolism and Disposition. Identifies CYP2E1 and CYP2B6 as primary drivers of toluene methyl group oxidation.[2]
Sources
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling 3-Chloro-4-(chlorodifluoromethoxy)toluene
This guide provides essential safety and logistical information for the handling and disposal of 3-Chloro-4-(chlorodifluoromethoxy)toluene. As a halogenated aromatic compound, this substance requires careful management to mitigate potential risks to researchers and the environment. This document is structured to provide clear, actionable, and scientifically grounded advice for laboratory professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Chloro-4-(chlorodifluoromethoxy)toluene was not publicly available at the time of this writing. The following recommendations are based on the known hazards of structurally similar compounds, such as toluene, chlorinated toluenes, and fluorinated aromatic compounds.[1][2][3][4][5] It is imperative to treat this compound with a high degree of caution and to reassess safety protocols if a specific SDS becomes available.
Hazard Assessment and Risk Mitigation
Due to its chemical structure, 3-Chloro-4-(chlorodifluoromethoxy)toluene is anticipated to exhibit several hazardous properties. The core principle of laboratory safety is to minimize exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Anticipated Hazards:
-
Flammability: Like toluene, this compound is likely a flammable liquid and vapor.[1][4] All work should be conducted away from ignition sources.[2][3][5][6]
-
Skin and Eye Irritation: Halogenated aromatic compounds can cause significant skin and eye irritation upon contact.[2][3][5]
-
Inhalation Toxicity: Vapors may be harmful if inhaled, potentially causing respiratory tract irritation and central nervous system effects such as dizziness or drowsiness.[1][5][7]
-
Potential for Organ Toxicity: Prolonged or repeated exposure to similar compounds has been linked to potential damage to organs like the liver and kidneys.[5][8]
-
Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life and may persist in the environment.[4][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[9]
Hand Protection
Rationale: Gloves are the primary barrier against skin contact. The choice of glove material is critical due to the potential for chemical permeation.
Recommended Gloves: For incidental contact, nitrile gloves are a suitable option.[6] However, for prolonged handling or in the case of a splash, more robust glove materials are recommended.
| Glove Material | Advantages | Disadvantages | Recommended Use |
| Nitrile | Good for solvents, oils, and limited exposure to acids and bases. Tears are easily visible.[10] | Not ideal for prolonged exposure. Poor resistance to nitric acid.[10] | Short-duration tasks, handling small quantities. |
| Viton® | Exceptional resistance to chlorinated and aromatic solvents.[11] | Less flexible than nitrile. | Immersion or prolonged contact. |
| Silver Shield/4H® | Provides the highest level of overall chemical resistance to a wide variety of toxic and hazardous chemicals.[11] | Can be cumbersome. | High-risk procedures or emergency response. |
Protocol:
-
Always inspect gloves for any signs of degradation or puncture before use.
-
Practice proper glove removal techniques to avoid contaminating your hands.
-
If gloves are contaminated, remove them immediately and wash your hands thoroughly with soap and water.[1][8][12] Replace with new gloves.
-
Never reuse disposable gloves.
Eye and Face Protection
Rationale: To protect against splashes and vapors that can cause serious eye damage.
Recommendations:
-
Chemical Splash Goggles: These should be worn at all times when handling the liquid.[11] They provide a seal around the eyes to protect from splashes from any direction.
-
Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during transfers of large volumes or when reacting the chemical under pressure.[10]
Body Protection
Rationale: To protect the skin on the arms and body from contamination.
Recommendations:
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
-
Chemical-Resistant Clothing: In scenarios with a high potential for exposure, such as a large-scale reaction or spill cleanup, a one-piece coverall or a hooded two-piece chemical splash suit may be necessary.[13]
Respiratory Protection
Rationale: To prevent the inhalation of harmful vapors.
Recommendations: All work with 3-Chloro-4-(chlorodifluoromethoxy)toluene should be conducted within a certified chemical fume hood to minimize vapor concentrations in the breathing zone. If a fume hood is not available or if there is a potential for exposure to exceed established limits, respiratory protection is required.
-
Air-Purifying Respirator (APR): A full-face or half-mask APR equipped with organic vapor cartridges is suitable for situations with known, low-level concentrations.[8][13][14]
-
Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA): For emergencies, unknown concentrations, or situations where the concentration may exceed the capacity of an APR, a positive-pressure SAR or SCBA is necessary.[8][13]
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is crucial for maintaining a safe laboratory environment.
Handling Workflow
The following workflow is designed to minimize the risk of exposure during routine handling of 3-Chloro-4-(chlorodifluoromethoxy)toluene.
Caption: A workflow for the safe handling of 3-Chloro-4-(chlorodifluoromethoxy)toluene.
Disposal Plan
Rationale: Chlorinated and fluorinated organic compounds are often resistant to biodegradation and can be harmful to the environment.[15][16] Therefore, proper disposal is critical.
Waste Segregation and Collection:
-
All waste contaminated with 3-Chloro-4-(chlorodifluoromethoxy)toluene, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated, properly labeled, and sealed hazardous waste container.[6]
Disposal Method:
-
Incineration: The preferred method for the disposal of chlorinated and fluorinated organic waste is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic off-gases.[5]
-
Licensed Waste Disposal Service: Contact a licensed professional waste disposal service to handle the disposal of this material in accordance with all federal, state, and local environmental regulations.[5]
Prohibited Disposal Methods:
-
Do NOT dispose of this chemical down the drain.[4]
-
Do NOT mix with incompatible waste streams.
-
Do NOT dispose of in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][12] |
| Skin Contact | Immediately remove contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15-20 minutes.[1] Wash with soap and water.[8][12] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][12] |
Spill Response:
-
Evacuate the immediate area.
-
Ensure proper ventilation (if safe to do so).
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using a non-combustible absorbent material (e.g., sand, vermiculite).[5]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[5]
-
Decontaminate the spill area.
Conclusion
The safe handling of 3-Chloro-4-(chlorodifluoromethoxy)toluene is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the PPE protocols, operational plans, and disposal guidelines outlined in this document, researchers can significantly mitigate the risks associated with this compound. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
References
-
Safety Data Sheet: Toluene. (n.d.). Carl Roth. Retrieved from [Link]
-
Toluene Safety and Handling. (n.d.). The University of Iowa. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
-
Safety Data Sheet: 3-Chloro-4-fluoroaniline. (2025, March 31). Carl Roth. Retrieved from [Link]
-
How to Safely Work with Toluene. (2021, June 9). International Enviroguard. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Toluene. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
Safety Data Sheet - Toluene. (2015, March 19). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
-
3-Chloro-4-fluorotoluene. (n.d.). PubChem. Retrieved from [Link]
-
Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]
-
Process for Disposal of Chlorinated Organic Residues. (n.d.). Environmental Protection Agency (EPA). Retrieved from [Link]
-
Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
Polycyclic Aromatic Hydrocarbons. (n.d.). 3M. Retrieved from [Link]
-
Management of Solid Waste Containing Fluoride—A Review. (n.d.). PubMed Central. Retrieved from [Link]
-
GHS Classification Criteria for Acute Toxicity. (2018, March 6). ChemSafetyPro.COM. Retrieved from [Link]
-
Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. (2022, May 6). MDPI. Retrieved from [Link]
-
A new method to recycle fluoride from long-lived PFAS chemicals. (2025, March 26). University of Oxford Department of Chemistry. Retrieved from [Link]
-
Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link] dechlorination-guidance-manual.html
-
GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). (n.d.). United Nations Economic Commission for Europe (UNECE). Retrieved from [Link]
-
GHS Classification Summary (Rev.9, 2021). (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. CCOHS: Toluene [ccohs.ca]
- 2. fishersci.at [fishersci.at]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. osha.gov [osha.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Toluene [cdc.gov]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. int-enviroguard.com [int-enviroguard.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. multimedia.3m.com [multimedia.3m.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
